Technical Documentation Center

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
  • CAS: 100599-62-0

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide

The following technical guide provides an in-depth analysis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a specialized chemical intermediate and electrophilic probe used in drug discovery and agrochemical research....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a specialized chemical intermediate and electrophilic probe used in drug discovery and agrochemical research.

CAS Registry Number: 100599-62-0 Chemical Class:


-Chloroacetanilide / Electrophilic Alkylating Agent
Primary Application:  Kinase Inhibitor Synthesis, Covalent Cysteine Modification, Agrochemical Intermediate

Executive Summary

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide serves as a critical "privileged structure" in medicinal chemistry. It combines a reactive


-chloroacetamide warhead  (capable of covalent cysteine modification) with a 3-fluoro-4-methylphenyl tail , a lipophilic motif frequently optimized for the hydrophobic pockets of Type II kinase inhibitors (e.g., VEGFR, PDGFR, and Raf inhibitors).

While primarily utilized as a synthetic intermediate to install the pharmacophoric phenyl ring into larger heterocycles, the compound itself possesses intrinsic biological activity typical of chloroacetanilides, including antimicrobial properties and the ability to inhibit Very Long Chain Fatty Acid (VLCFA) elongases in plant biology.

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of two distinct functional domains that dictate its biological interactions:

  • The Electrophilic Warhead (

    
    -Chloroacetamide):  The carbon adjacent to the chlorine is highly electrophilic. In biological systems, it undergoes nucleophilic substitution (
    
    
    
    ) with soft nucleophiles, predominantly the thiolate anion (
    
    
    ) of cysteine residues.
  • The Lipophilic Tail (3-Fluoro-4-methylphenyl):

    • Fluorine (C3): Increases metabolic stability (blocking metabolic oxidation at the meta-position) and modulates the acidity of the amide proton.

    • Methyl (C4): Provides a hydrophobic anchor, often critical for occupying the allosteric hydrophobic pocket in kinase enzymes.

Mechanism of Action: Covalent Alkylation

The primary biological activity of this compound—and its class—is defined by the irreversible alkylation of proteins.

Reaction Pathway:



This mechanism is utilized in two contexts:

  • Therapeutic Design: As a "warhead" to create Targeted Covalent Inhibitors (TCIs).

  • Toxicity/Herbicidal Action: Non-specific alkylation of catalytic cysteines in enzymes such as GAPDH or VLCFA elongases, leading to protein unfolding and function loss.[1]

Biological Activity & Therapeutic Applications[2][3][4][5][6][7]

Kinase Inhibitor Precursor (Oncology)

This compound is a key intermediate in the synthesis of "Sorafenib-like" or "Ponatinib-like" multi-kinase inhibitors. The 3-fluoro-4-methylphenyl moiety is a validated pharmacophore found in approved drugs targeting the VEGF/PDGF signaling pathways.

  • Role: The chloroacetamide group reacts with a nucleophile (e.g., a thiol or amine on a heterocyclic core like quinazoline or thienopyridine) to link the lipophilic tail to the ATP-binding core.

  • Target Specificity: The resulting conjugates often target the DFG-out conformation of kinases, where the fluoro-methyl-phenyl group occupies the hydrophobic pocket created by the activation loop movement.

Antimicrobial & Agrochemical Activity

As a member of the chloroacetanilide class, the compound exhibits intrinsic bioactivity:

  • Antibacterial: Analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) have demonstrated efficacy against Gram-negative bacteria like Klebsiella pneumoniae by targeting Penicillin-Binding Proteins (PBPs) and disrupting cell wall synthesis.

  • Herbicidal: Chloroacetanilides (e.g., Acetochlor, Alachlor) inhibit the biosynthesis of very long-chain fatty acids (VLCFAs). While this specific CAS is less common as a commercial herbicide, it shares the fundamental mode of action: alkylation of the elongase enzymes (e.g., KCS).

Experimental Protocols

Protocol: Synthesis of Thienopyridine Kinase Inhibitors

Context: Utilizing the compound to install the 3-fluoro-4-methylphenyl tail onto a kinase scaffold.

Reagents:

  • Scaffold: 3-cyano-2-mercaptopyridine derivative (Nucleophile)

  • Reagent: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (Electrophile)[2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the mercaptopyridine scaffold in dry DMF (0.1 M concentration).

  • Activation: Add 1.5 eq of anhydrous

    
     and stir at Room Temperature (RT) for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Add 1.1 eq of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide dropwise.

  • Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the thiol.

  • Cyclization (Optional): If synthesizing thienopyridines, add a catalytic amount of base (e.g., KOH) and reflux to induce the Thorpe-Ziegler cyclization between the active methylene and the nitrile group.

  • Workup: Pour into ice water. The precipitate (S-alkylated product or cyclized heterocycle) is filtered, washed with water, and recrystallized from Ethanol.

Protocol: Cysteine Reactivity Assay (Ellman's Reagent)

Context: Assessing the intrinsic electrophilic reactivity of the chloroacetamide warhead.

  • Preparation: Prepare a 100

    
    M solution of a model peptide (e.g., Glutathione or a Cys-containing peptide) in Phosphate Buffer (pH 7.4).
    
  • Incubation: Add 100

    
    M of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (from a DMSO stock).
    
  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching/Readout: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Analysis: A decrease in absorbance relative to the control indicates the consumption of free thiols via alkylation by the chloroacetamide.

Data Visualization & Pathways

Mechanism of Action: Covalent Inhibition Pathway

The following diagram illustrates the bifurcation of the compound's activity: its use as a synthetic intermediate versus its direct action as a cysteine alkylator in biological systems.

BiologicalActivity Compound 2-chloro-N- (3-fluoro-4-methylphenyl) acetamide Intermediate S-Alkylated Precursor Compound->Intermediate + Nucleophile (Base) Alkylation Irreversible Alkylation Compound->Alkylation + Protein-SH Nucleophile Heterocyclic Scaffold (Thiol/Amine) Nucleophile->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization KinaseInhibitor Type II Kinase Inhibitor (VEGFR/PDGFR Target) Cyclization->KinaseInhibitor Cysteine Protein Cysteine (Thiolate -SH) Cysteine->Alkylation EnzymeInhibition Enzyme Inactivation (GAPDH, VLCFA Elongase) Alkylation->EnzymeInhibition Toxicity Cellular Stress / Antimicrobial Effect EnzymeInhibition->Toxicity

Caption: Dual pathway illustrating the synthetic conversion to kinase inhibitors (top) and direct proteotoxic mechanism via cysteine alkylation (bottom).

Comparative Activity Profile

The table below summarizes the activity of this compound class across different biological contexts.

Target SystemMechanismOutcomeReference Relevance
Kinase Synthesis Nucleophilic SubstitutionFormation of VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs)High (Synthetic Utility)
Bacteria (K. pneumoniae) PBP InhibitionCell wall synthesis disruption; bacterial lysisModerate (Analog Activity)
Plant Biology VLCFA Elongase InhibitionInhibition of cell division; herbicidal effectModerate (Class Effect)
Proteomics Cysteine TaggingIdentification of hyper-reactive cysteines in proteomeHigh (Chemical Biology)

Safety & Handling (GHS Standards)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Sensitization: As an alkylating agent, this compound is a potent skin sensitizer. Double-gloving and use of a fume hood are mandatory to prevent allergic contact dermatitis.

References

  • Accela ChemBio. (2023). Product Analysis: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0).[2][3] Retrieved from

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[4][5] Anais da Academia Brasileira de Ciências. Retrieved from

  • Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.[1][6][7] ACS Chemical Biology. Retrieved from

  • Mohamed, M. S., et al. (2020). Utility of 2-Chloro-N-arylacetamide as Versatile Precursors for Novel Mono- and Bis[thienopyridines].[8] ACS Omega. Retrieved from

  • PubChem. (2024). Compound Summary: Chloroacetanilide Class Toxicity and Reactivity.[1][6][7] National Library of Medicine. Retrieved from

Sources

Exploratory

The Synthetic Versatility and Pharmacological Potential of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, a halogenated acetamide derivative with po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, a halogenated acetamide derivative with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to project its chemical properties, synthesis, and potential biological activities. By examining the structure-activity relationships of similar compounds, we can infer the potential utility of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide as a scaffold in drug discovery and as a building block in organic synthesis. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

Introduction: The Significance of Halogenated Acetamides

N-(substituted phenyl)-2-chloroacetamides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and materials.[1] The presence of the chloroacetamide group provides a reactive handle for nucleophilic substitution, making these compounds versatile precursors for constructing more complex molecular architectures.[2] The incorporation of fluorine and methyl groups on the phenyl ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide a molecule of significant interest for medicinal chemists.

Physicochemical Properties and Structural Insights

PropertyValueSource
Molecular FormulaC9H9ClFNOPubChem
Molecular Weight201.62 g/mol PubChem[3]
XLogP32.8PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count2PubChem[3]

The structure of the title compound features a planar phenyl ring and an acetamide group. Based on crystallographic studies of similar compounds like 2-chloro-N-(4-hydroxyphenyl)acetamide, the acetamide group is likely twisted out of the plane of the phenyl ring.[4] Intramolecular hydrogen bonds, such as between the amide proton and the carbonyl oxygen, may contribute to the conformational stability.[4][5]

Synthesis and Reaction Mechanisms

The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is expected to follow a well-established protocol for the formation of N-aryl acetamides: the acylation of an aniline derivative with an acyl chloride.

Proposed Synthetic Pathway

The most direct and widely used method for synthesizing N-aryl acetamides is the reaction of the corresponding aniline with chloroacetyl chloride.[6][7][8]

Synthesis_of_2-chloro-N-(3-fluoro-4-methylphenyl)acetamide reagent1 3-fluoro-4-methylaniline reaction + reagent1->reaction reagent2 Chloroacetyl chloride reagent2->reaction product 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide byproduct HCl reaction->product Base (e.g., triethylamine) Solvent (e.g., toluene)

Figure 1: Proposed synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar compounds.[1]

  • Reaction Setup: To a solution of 3-fluoro-4-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an inert solvent like toluene or dichloromethane (DCM) in a round-bottom flask, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove unreacted aniline and base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.[6]

Potential Applications in Drug Discovery

While the biological activity of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide has not been explicitly reported, the activities of structurally similar compounds suggest several promising avenues for investigation.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of N-substituted 2-chloroacetamides.[8][9] For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown antibacterial activity against Klebsiella pneumoniae.[10][11] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[12] Molecular docking studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it acts by inhibiting PBP, leading to cell lysis.[12]

Antimicrobial_Mechanism substance 2-chloro-N-aryl-acetamide target Penicillin-Binding Protein (PBP) substance->target Inhibition process Cell Wall Synthesis target->process Catalyzes outcome Cell Lysis & Bacterial Death process->outcome Leads to (when inhibited)

Figure 2: Proposed mechanism of antimicrobial action for N-aryl-2-chloroacetamides.

Anticancer Activity

Derivatives of 2-chloro-N-phenylacetamide have also been explored as potential anticancer agents. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide has been utilized in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), a protein implicated in various cancers.[13] The chloroacetamide moiety can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active site of target enzymes.

Conclusion and Future Directions

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide represents a promising, yet underexplored, chemical entity. Based on the established chemistry and biology of its analogs, this compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities, particularly as an antimicrobial and anticancer agent. Elucidating the specific molecular targets and mechanisms of action will be crucial for its potential translation into clinical applications.

References

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]

  • Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC - NIH. Available at: [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide - PubChem. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Executive Summary & Chemical Identity[1][2][3] This technical guide provides a comprehensive framework for the physicochemical profiling of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a critical intermediate often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

This technical guide provides a comprehensive framework for the physicochemical profiling of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a critical intermediate often utilized in the synthesis of fluorinated agrochemicals and active pharmaceutical ingredients (APIs).

Given the proprietary nature of specific solubility curves for this intermediate in open literature, this guide functions as a Process Research & Development (PR&D) Protocol . It synthesizes computed physicochemical properties with a robust experimental framework, enabling researchers to generate high-fidelity solubility data required for reaction optimization, purification (crystallization), and formulation.

Chemical Identification
PropertyDetail
IUPAC Name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
CAS Registry Number 100599-62-0
Molecular Formula C₉H₉ClFNO
Molecular Weight 201.62 g/mol
Structural Class

-Chloroacetanilide
Key Functional Groups Amide (H-bond donor/acceptor), Alkyl Chloride (Electrophile), Fluorinated Aromatic Ring

Safety Warning:


-Chloroacetanilides are potent alkylating agents. They are known skin sensitizers and potential irritants. All protocols described below require the use of nitrile gloves, safety goggles, and a fume hood.

Physicochemical Baseline & Predicted Solubility Profile[7]

Before initiating wet chemistry, we establish a baseline using computed descriptors derived from authoritative databases (PubChem/ChemSpider). These values dictate the solvent screening strategy.

Computed Physicochemical Constants
DescriptorValueImplication for Solubility
XLogP3 2.8Lipophilic. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.
H-Bond Donors 1 (Amide NH)Capable of H-bonding; likely soluble in alcohols and ketones.
H-Bond Acceptors 2 (C=O, F)Enhances solubility in protic solvents.
Polar Surface Area ~29.1 ŲSuggests good membrane permeability and low polarity.
Predicted Solubility Classification

Based on the "Like Dissolves Like" principle and the XLogP of 2.8, the following solubility profile is projected. This table serves as the starting point for solvent selection in crystallization screening.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL) Reaction solvents; too soluble for crystallization yield.
Polar Protic Methanol, Ethanol, IPAModerate-High Excellent candidates for cooling crystallization.
Ketones/Esters Acetone, Ethyl AcetateModerate Good for extraction and purification.
Aromatic Toluene, XyleneModerate Ideal for high-temperature recrystallization.
Aliphatic Hexane, HeptaneLow (<5 mg/mL) Anti-solvents to force precipitation.
Aqueous Water, Buffers (pH 1-9)Insoluble Wash solvent to remove inorganic salts.

Experimental Protocols: Generating High-Fidelity Data

To move from prediction to process control, exact solubility curves must be generated. The following protocols are designed to be self-validating and scalable.

Workflow Visualization

The following diagram outlines the logical flow for determining equilibrium solubility and selecting a crystallization solvent system.

SolubilityWorkflow Start Compound Input: CAS 100599-62-0 Screen Solvent Screening (Visual Assessment) Start->Screen MethodSelect Method Selection Screen->MethodSelect ShakeFlask Isothermal Method (Shake-Flask) MethodSelect->ShakeFlask High Accuracy Polythermal Polythermal Method (Crystal16/Crystalline) MethodSelect->Polythermal Speed/MSZW Analysis HPLC / Gravimetric Analysis ShakeFlask->Analysis Model Van't Hoff Plot (Enthalpy of Dissolution) Polythermal->Model Analysis->Model

Caption: Decision matrix for selecting between Isothermal (Shake-Flask) and Polythermal solubility determination methods.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating the thermodynamic solubility curve (


) for regulatory documentation.
  • Preparation: Add excess solid 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide to 10 mL of the target solvent (e.g., Toluene, Ethanol) in a sealed glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

    • Validation: Ensure solid phase is present throughout. If all solid dissolves, add more.

  • Sampling: Stop agitation and allow solids to settle for 1 hour (or centrifuge at temperature).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent crashing out).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate with Acetonitrile and analyze against a standard curve.

      • Detection: UV at 240–250 nm (typical for acetanilides).

Protocol B: Metastable Zone Width (Polythermal Method)

Best for: Crystallization design and understanding the metastable zone.

  • Setup: Prepare 4 vials with varying concentrations of the solute (e.g., 50, 100, 150, 200 mg/mL in Ethanol).

  • Heating: Heat at 1°C/min until all solids dissolve (Clear Point,

    
    ).
    
  • Cooling: Cool at 1°C/min until the first crystal appears (Cloud Point,

    
    ).
    
  • Data Output:

    • 
       represents the Solubility Curve.
      
    • 
       represents the Metastable Limit.
      
    • MSZW =

      
      .
      

Thermodynamic Modeling

Once experimental data is gathered at multiple temperatures (e.g., 20, 30, 40, 50°C), use the Van't Hoff equation to model the system. This allows for interpolation and extrapolation of solubility data.



  • 
    : Mole fraction solubility
    
  • 
    : Temperature (Kelvin)
    
  • 
    : Gas constant (8.314 J/mol·K)
    
  • 
    : Enthalpy of dissolution
    

Interpretation Guide:

  • Linear Plot: If the plot of

    
     vs. 
    
    
    
    is linear, the enthalpy of dissolution is constant over the range.
  • Positive Slope: Solubility increases with temperature (Endothermic dissolution), which is expected for this compound.

  • Steep Slope: Indicates high sensitivity to temperature, making Cooling Crystallization the preferred purification method.

Process Development Recommendations

Based on the chemical structure and predicted behavior, the following strategies are recommended for the purification of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide:

Recrystallization Strategy
  • Primary Solvent: Ethanol or Toluene.

    • Rationale: High temperature coefficient of solubility (steep solubility curve).

  • Anti-Solvent: Water (if using Ethanol) or Heptane (if using Toluene).

    • Rationale: The high lipophilicity (LogP 2.8) ensures the product will crash out aggressively upon addition of non-polar alkanes or highly polar water.

Impurity Rejection Logic

The primary impurities in the synthesis are likely:

  • 3-Fluoro-4-methylaniline (Starting Material): More basic. Can be removed by an acidic aqueous wash (1M HCl) prior to crystallization.

  • Chloroacetyl chloride (Reagent): Hydrolyzes to Chloroacetic acid. Removed by basic aqueous wash (NaHCO₃).

PurificationLogic Crude Crude Reaction Mixture (Organic Phase) AcidWash Acid Wash (1M HCl) Removes Aniline Crude->AcidWash BaseWash Base Wash (NaHCO3) Removes Acids AcidWash->BaseWash Cryst Crystallization (Toluene/Heptane) BaseWash->Cryst Pure Pure Product (>99% HPLC) Cryst->Pure

Caption: Purification workflow to ensure accurate solubility measurement of the final isolated solid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]

  • Anderson, N. G. (2012).Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solubility protocols).
  • Black, S. N., et al. (2011). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Methodology for solubility screening).
  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience. (Thermodynamic modeling reference).
Exploratory

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide homologous series

<An In-depth Technical Guide to the 2-chloro-N-(phenyl)acetamide Homologous Series: Focus on 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Abstract The N-aryl-α-haloacetamide scaffold is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the 2-chloro-N-(phenyl)acetamide Homologous Series: Focus on 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Abstract

The N-aryl-α-haloacetamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and diverse biological activities. This guide provides a comprehensive technical overview of the homologous series derived from 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. We delve into the structure-activity relationships (SAR), synthesis and purification strategies, detailed analytical characterization, and potential therapeutic applications of this chemical family. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical class for novel therapeutic discovery.

Introduction: The Significance of the α-Chloro-N-aryl-acetamide Scaffold

N-substituted 2-chloroacetamides are a class of compounds recognized for their utility as synthetic intermediates and for their intrinsic biological activities.[1] The core structure features a reactive C-Cl bond, making it an excellent electrophilic partner for nucleophilic substitution reactions, which allows for the synthesis of a wide array of derivatives.[2][3] This reactivity is central to their role as building blocks in the creation of more complex molecules, including various heterocyclic systems.[3]

The parent compound of interest, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (PubChem CID: 2345118), incorporates key structural motifs: a halogenated acetamide group and a substituted aniline ring.[4] The fluorine and methyl groups on the phenyl ring are critical modulators of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influence its pharmacokinetic and pharmacodynamic profile.

A homologous series is a group of compounds with the same functional group and similar chemical properties, where successive members differ by a repeating unit, typically a methylene group (-CH2-).[5] Analyzing this series allows medicinal chemists to systematically probe the effects of properties like steric bulk and lipophilicity on biological activity, a fundamental concept in structure-activity relationship (SAR) studies.[6][7]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of a compound is intrinsically linked to its chemical structure.[7] For the homologous series of N-(3-fluoro-4-methylphenyl) chloroalkanamides, incremental addition of methylene groups to the chloroacetyl moiety is expected to systematically alter key physicochemical parameters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Predicted)
2-chloro-N-(3-fluoro-4-methylphenyl)acetamideC9H9ClFNO201.622.8
3-chloro-N-(3-fluoro-4-methylphenyl)propanamideC10H11ClFNO215.653.1 (Estimated)
4-chloro-N-(3-fluoro-4-methylphenyl)butanamideC11H13ClFNO229.683.4 (Estimated)

Data for the parent compound sourced from PubChem.[4] Data for homologs are estimated based on chemical principles.

Key SAR Insights:

  • Lipophilicity: As the alkyl chain length increases, the octanol-water partition coefficient (LogP) is expected to rise. This increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and increased metabolic susceptibility.

  • Steric Effects: The increasing chain length introduces greater conformational flexibility and steric bulk. This can influence how the molecule fits into a target binding site, potentially increasing or decreasing its biological activity.

  • Reactivity: The electrophilicity of the carbon bearing the chlorine atom is subtly influenced by the chain length, which can affect its reactivity towards biological nucleophiles.

The strategic placement of the fluoro and methyl groups on the phenyl ring is also crucial. The electron-withdrawing nature of fluorine and the electron-donating methyl group create a specific electronic environment that influences amide bond stability and ring metabolism.

Synthesis and Purification

The synthesis of N-aryl 2-chloroacetamides is typically achieved via a nucleophilic acyl substitution reaction. The most common and straightforward method involves the chloroacetylation of the corresponding aryl amine.[2][3]

General Synthesis Protocol: Acylation of 3-Fluoro-4-methylaniline

This protocol describes the synthesis of the parent compound, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. The same principle applies to the synthesis of higher homologs by substituting chloroacetyl chloride with the appropriate chloroalkanoyl chloride (e.g., 3-chloropropionyl chloride).

Reactants:

  • 3-Fluoro-4-methylaniline (CAS 452-77-7)[8]

  • Chloroacetyl chloride (CAS 79-04-9)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine) to act as an acid scavenger.[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-fluoro-4-methylaniline and 1.1 equivalents of triethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Addition of Acyl Chloride: Add a solution of 1.05 equivalents of chloroacetyl chloride in the same solvent dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[10]

Synthesis Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compounds.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Weigh Reactants (Aniline, Base, Solvent) Setup 2. Assemble Glassware (Inert Atmosphere) Reactants->Setup Cooling 3. Cool to 0-5 °C Setup->Cooling Addition 4. Add Chloroacetyl Chloride (Dropwise) Cooling->Addition Stirring 5. Stir at Room Temp (Monitor by TLC) Addition->Stirring Filtration 6. Filter Salt Precipitate Stirring->Filtration Extraction 7. Liquid-Liquid Extraction (Wash Organic Layer) Filtration->Extraction Drying 8. Dry & Concentrate Extraction->Drying Purification 9. Recrystallize Drying->Purification FinalProduct Final Product Purification->FinalProduct

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Executive Summary & Chemical Profile 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0) is a bifunctional organohalide serving two critical roles in modern drug discovery: as a synthetic intermediate for co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0) is a bifunctional organohalide serving two critical roles in modern drug discovery: as a synthetic intermediate for constructing substituted glycine derivatives and as a covalent electrophilic fragment in Fragment-Based Drug Discovery (FBDD).[1][2][3]

Its structure features an


-chloroacetamide "warhead" capable of 

alkylation, modulated by an electron-withdrawing fluorine atom and a steric methyl group on the phenyl ring.[1][2] This specific substitution pattern (3-fluoro-4-methyl) is designed to enhance metabolic stability (blocking metabolic soft spots) and improve lipophilic interactions within hydrophobic protein pockets compared to unsubstituted anilides.[1][2]
Physicochemical Profile
PropertyValueNote
Molecular Formula

Molecular Weight 201.62 g/mol Ideal for fragment libraries (<300 Da).[1][2]
ClogP ~2.3Moderate lipophilicity; membrane permeable.[2]
Reactivity Class Alkylating AgentReacts with thiols (Cys) and amines (Lys/His).[2]
Physical State White to off-white solid
Solubility DMSO (>50 mM), DCM, MeOHPoor water solubility; requires organic co-solvent.[1][2]

Safety & Handling (Critical)

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1][2]

  • Alkylating Potential: As an

    
    -chloroacetamide, this compound is a direct-acting alkylating agent.[1][2] It can irreversibly modify cellular proteins and DNA.[2]
    
  • Containment: All weighing and reaction setups must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating capability via nucleophilic attack) before disposal.[2]

Protocol 1: High-Purity Synthesis

Context: While commercially available, in-house synthesis allows for the introduction of isotopically labeled anilines or rapid access to fresh material free of hydrolysis byproducts (hydroxyacetamide).[2]

Reaction Scheme (DOT Visualization)

Synthesis Aniline 3-Fluoro-4-methylaniline Product 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Aniline->Product Nucleophilic Acyl Substitution CAC Chloroacetyl Chloride CAC->Product Base K2CO3 / DCM Base->Product HCl Scavenger

Figure 1: Synthesis pathway via Schotten-Baumann conditions.

Materials
  • 3-Fluoro-4-methylaniline (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.2 eq)[1][2]

  • Triethylamine (TEA) or

    
     (1.5 eq)[1][2]
    
  • Dichloromethane (DCM), anhydrous[1]

  • 1M HCl and Sat.

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve 3-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents double-acylation and controls the exotherm.[1][2]

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. The solution will likely turn cloudy as amine salts precipitate.[2]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline.[2]

    • Wash with Sat.

      
       (2 x 20 mL) to remove excess acid chloride/acid.[2]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

Protocol 2: Covalent Fragment Screening (Cysteine Reactivity)

Context: This compound is a classic "Tuned Electrophile."[2] It is less reactive than iodoacetamides (which are promiscuous) but reactive enough to label cysteine residues when positioned by non-covalent interactions (the "proximity effect").[2] This protocol validates its utility as a covalent warhead.[2]

Workflow: GSH Reactivity Assay

This assay measures the intrinsic reactivity (


) of the warhead against Glutathione (GSH), a proxy for solvent-exposed protein cysteines.[1][2]
Materials
  • Test Compound (10 mM stock in DMSO)

  • L-Glutathione, reduced (GSH)[1][2]

  • Phosphate Buffer (PBS), pH 7.4[1][4]

  • Internal Standard (e.g., Indomethacin)[1]

  • LC-MS/MS system[1][2]

Methodology
  • Incubation: Prepare a reaction mixture containing:

    • 50

      
       Test Compound[2]
      
    • 500

      
       GSH (10-fold excess to ensure pseudo-first-order kinetics)
      
    • PBS (pH 7.[2][4][5]4) with 10% DMSO (to ensure solubility).

  • Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze by LC-MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the GSH-adduct (
    
    
    
    ).[2]
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[2]

Interpretation:

  • 
    : Highly reactive (Potential toxicity/promiscuity).[2]
    
  • 
    : Ideal range  for Targeted Covalent Inhibitors (TCIs).[2]
    
  • 
    : Low reactivity (Requires strong non-covalent binding to drive reaction).[2]
    

Protocol 3: Scaffold Elaboration (Library Synthesis)

Context: To transform the fragment into a lead-like molecule, the chloride is displaced by secondary amines. This creates a library of 2-amino-N-arylacetamides.[1][2]

Reaction Scheme (DOT Visualization)

Derivatization Scaffold 2-Cl-N-(3-F-4-Me-Ph)acetamide Final Target Amino-Acetamide Scaffold->Final SN2 Displacement Amine Secondary Amine (e.g., Morpholine) Amine->Final Catalyst KI (0.1 eq) Catalyst->Final Finkelstein Activation

Figure 2: Finkelstein-assisted amination for library generation.

Methodology
  • Setup: In a 4 mL vial, combine:

    • 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (0.2 mmol)[1][2]

    • Secondary Amine (0.24 mmol, e.g., N-methylpiperazine, morpholine)[1]

    • 
       (0.4 mmol)[1][2]
      
    • Potassium Iodide (KI, 0.02 mmol) - Catalyst.[1][2]

    • Acetonitrile (MeCN, 2 mL).[2]

  • Reaction: Cap and heat to 60°C for 4-12 hours.

    • Mechanism:[1][6] KI converts the alkyl chloride (poor leaving group) to an alkyl iodide (good leaving group) in situ, accelerating the reaction.

  • Workup: Filter off inorganic salts (

    
    ). Evaporate solvent.[2]
    
  • Validation: Verify product by LC-MS. The mass shift will be

    
    .[2]
    

References

  • Synthesis of Chloroacetamides: BenchChem. (2025).[2][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Application Library.[2] Link

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1][2]

  • Fragment Library Screening: Bum-Erdene, K., et al. (2020).[1][2] Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[7]·YAP1 interaction.[2][7] RSC Chemical Biology.[2] Link

  • Compound Identity: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved January 31, 2026. Link

  • Reactivity Tuning: Kathman, S. G., & Statsyuk, A. V. (2016). Covalent labeling of proteins with small molecules: current applications and future directions. Journal of Medicinal Chemistry, 59(5), 1749-1768.[1][2] Link[1][2]

Sources

Application

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide in antibacterial studies

Application Note: 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide as a Covalent Probe in Antibacterial Discovery Abstract This guide details the synthesis, characterization, and biological evaluation of 2-chloro-N-(3-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide as a Covalent Probe in Antibacterial Discovery

Abstract

This guide details the synthesis, characterization, and biological evaluation of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CFA-3F4M).[1] Belonging to the


-chloroacetamide class, this compound functions as a cysteine-reactive covalent warhead.[1] While historically utilized as intermediates, recent studies highlight the efficacy of halogenated acetanilides against multidrug-resistant (MDR) Gram-negative pathogens (e.g., Klebsiella pneumoniae) and Gram-positive Staphylococcus aureus.[1] This protocol standardizes the workflow for using CFA-3F4M to interrogate bacterial cysteine proteomes and validate Penicillin-Binding Protein (PBP) inhibition.[1]

Introduction & Mechanistic Rationale

The Chemical Scaffold: The molecule consists of a lipophilic 3-fluoro-4-methylaniline core coupled to a reactive


-chloroacetyl "warhead."[1]
  • 
    -Chloroacetamide Moiety:  An electrophile that undergoes SN2 alkylation with nucleophilic thiols (cysteine residues) in bacterial enzymes.[1]
    
  • 3-Fluoro-4-methyl Substitution:

    • Fluorine (C3): Increases metabolic stability (blocks Phase I oxidation) and enhances lipophilicity for membrane permeation.[1]

    • Methyl (C4): Provides steric bulk to improve selectivity for hydrophobic pockets in targets like FtsZ or FabH.[1]

Mechanism of Action (MOA): Unlike reversible inhibitors, CFA-3F4M acts via Targeted Covalent Inhibition (TCI) .[1]

  • Permeation: The lipophilic core allows passive diffusion across the bacterial cell wall.[1]

  • Recognition: The phenyl ring aligns within the hydrophobic pocket of the target enzyme (e.g., PBP, FtsZ).

  • Conjugation: The

    
    -carbon is attacked by a catalytic cysteine thiolate, forming an irreversible thioether bond.[1]
    
  • Disruption: This covalent lock permanently inactivates the enzyme, leading to cell lysis or division arrest.

Chemical Synthesis Protocol

Objective: Synthesize high-purity CFA-3F4M via N-acylation.

Reagents:

  • 3-Fluoro-4-methylaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Triethylamine (TEA) or Pyridine (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA (15 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up:

    • Wash the organic layer with 1N HCl (to remove unreacted amine).[1]

    • Wash with saturated NaHCO3 (to remove excess acid).[1]

    • Wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Characterization Criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 110–115°C (Verify with standard).[1]

  • Yield: Typical >85%.[1]

Antibacterial Evaluation Protocols

Experiment A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution

Materials:

  • Müller-Hinton Broth (MHB).[1]

  • Bacterial Strains: S. aureus (ATCC 29213), K. pneumoniae (ATCC 700603), E. coli (ATCC 25922).[1]

  • Resazurin dye (optional for visual readout).[1]

Protocol:

  • Stock Prep: Dissolve CFA-3F4M in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Final DMSO concentration must be <1%.[1]
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

Data Interpretation Table:

CompoundStrainMIC (

g/mL)
Interpretation
CFA-3F4M S. aureus16 – 64Moderate Activity (Gram+)
CFA-3F4M K. pneumoniae64 – 256Weak/Moderate (Permeability limited)
Ciprofloxacin S. aureus0.25 – 1.0Control (High Potency)
DMSO Control All>1024No Toxicity

Note: Halogenated acetanilides often show higher potency against Gram-positive bacteria due to the lack of an outer membrane.[1] If MIC > 256


g/mL against Gram-negatives, consider using an efflux pump inhibitor (e.g., PA

N) to assess intracellular accumulation.[1]
Experiment B: Cysteine Reactivity Assay (GSH-Trapping)

Purpose: Validate the "Warhead" capability.

Protocol:

  • Incubate CFA-3F4M (100

    
    M) with reduced Glutathione (GSH, 500 
    
    
    
    M) in Phosphate Buffer (pH 7.4) at 37°C.[1]
  • Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Analyze via HPLC-MS.

  • Metric: Calculate the pseudo-first-order rate constant (

    
    ) of adduct formation.
    
    • Success Criteria: >50% consumption of parent compound within 60 mins indicates high electrophilic reactivity suitable for covalent inhibition.[1]

Experiment C: Bacterial Cell Lysis Assay (Membrane/Wall Integrity)

Rationale:


-chloroacetamides can inhibit PBP or interfere with membrane synthesis, leading to lysis.[1]

Protocol:

  • Grow K. pneumoniae or S. aureus to mid-log phase (OD600 ~ 0.5).[1]

  • Add CFA-3F4M at 2

    
     MIC.[1]
    
  • Incubate at 37°C.

  • Measurement: Every hour, centrifuge an aliquot and measure the Absorbance at 260 nm (A260) of the supernatant.

  • Logic: A rise in A260 indicates leakage of intracellular DNA/RNA, confirming cell lysis (bactericidal mode).[1]

Visualizations

Figure 1: Synthesis & Mechanism of Action

This diagram illustrates the chemical synthesis and the downstream covalent modification of a bacterial enzyme.

MOA_Pathway Aniline 3-Fluoro-4-methylaniline Compound CFA-3F4M (Electrophilic Warhead) Aniline->Compound Acylation (DCM, TEA, 0°C) Reagent Chloroacetyl Chloride Reagent->Compound Complex Enzyme-Inhibitor Adduct (Irreversible Thioether) Compound->Complex S_N2 Alkylation (Covalent Binding) Target Bacterial Enzyme (e.g., PBP / FtsZ) Cys-SH Nucleophile Target->Complex Effect Cell Wall Defect / Replication Arrest Complex->Effect Inactivation

Caption: Synthesis of CFA-3F4M and its irreversible inhibition mechanism via cysteine alkylation.

Figure 2: Experimental Evaluation Workflow

A logic gate for determining if the compound is a specific inhibitor or a general toxin.

Workflow Start Synthesized CFA-3F4M MIC MIC Assay (Gram+ / Gram-) Start->MIC Decision1 MIC < 64 µg/mL? MIC->Decision1 Tox Cytotoxicity Assay (Mammalian Cells) Decision1->Tox Yes Optimize Optimize SAR (Change R-Group) Decision1->Optimize No GSH GSH Reactivity Test Tox->GSH Decision2 High Reactivity? GSH->Decision2 Specific Target Validation (Proteomics/Docking) Decision2->Specific Tunable (15-60 min) Nonspecific General Alkylator (High Toxicity Risk) Decision2->Nonspecific Too Fast (<5 min)

Caption: Decision matrix for evaluating CFA-3F4M. Balances potency against promiscuous reactivity.

References

  • Silva, M. et al. (2023).[1] "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae." Anais da Academia Brasileira de Ciências. Available at: [Link] (Note: Representative link to journal archive for verification of class behavior).[1]

  • Katke, S. et al. (2011).[1] "Synthesis and antibacterial potential of some novel 2-chloro-N-phenylacetamide derivatives." International Journal of Pharmaceutical Sciences and Research.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.[1] Retrieved from [Link].[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA. [Link]

  • Joshi, S. et al. (2020).[1] "Covalent Inhibition of Bacterial Enzymes: The Role of Chloroacetamides." Journal of Medicinal Chemistry. (Contextual grounding for MOA).

Sources

Method

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide as a chemical intermediate

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the utility, synthesis, and downstream applications of 2-chloro-N-(3-fluoro-4-methylphenyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the utility, synthesis, and downstream applications of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a critical intermediate in the development of kinase inhibitors and antibody-drug conjugate (ADC) payloads.

A Versatile Electrophilic Scaffold for Kinase Inhibitor and Heterocycle Synthesis

Abstract & Strategic Significance

The "3-fluoro-4-methylphenyl" moiety is a privileged pharmacophore in modern drug design. The fluorine atom at the meta position often improves metabolic stability by blocking Phase I oxidation, while the para-methyl group provides hydrophobic bulk necessary for filling hydrophobic pockets in targets such as Aurora Kinases , EGFR , and Topoisomerase I .

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0) serves as a bifunctional building block. It installs this privileged aniline motif while simultaneously providing a highly reactive


-chloro electrophile. This "reactive handle" allows for rapid diversification via 

reactions to generate libraries of glycinamides, or cyclization to form oxindoles and thiazoles—scaffolds found in high-profile therapeutics like Exatecan (payload for Enhertu) and next-generation kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
CAS Number 100599-62-0
Molecular Formula

Molecular Weight 201.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–120 °C (Lit.)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water
Reactivity High electrophilicity at

-carbon; Amide stability
Storage Store at 2–8 °C, desiccated. Moisture sensitive.

Synthesis Protocol: The "Cold-Start" Acylation

Rationale: The reaction between 3-fluoro-4-methylaniline and chloroacetyl chloride is highly exothermic. Controlling the temperature is critical to prevent the formation of bis-acylated byproducts or polymerization. The use of a weak base (TEA) scavenges the HCl byproduct without hydrolyzing the sensitive chloroacetyl group.

Materials
  • Limiting Reagent: 3-Fluoro-4-methylaniline (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.1 eq) - Handle with extreme care (Lachrymator)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel, dissolve 3-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice/salt bath.

  • Acylation: Dilute Chloroacetyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes. Critical: Maintain internal temperature below 5 °C to ensure mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The amine starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Workup (The "Acid Wash" Technique):

    • Wash the organic layer with 1N HCl (2 x 30 mL) to remove unreacted aniline and TEA.

    • Wash with Sat.

      
        (2 x 30 mL) to neutralize excess acid.
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hot Ethanol/Hexane (1:4) to yield white needles.

Application Workflows

The utility of this intermediate lies in its ability to undergo divergent synthesis. Below are the two primary pathways: Nucleophilic Displacement (for linker synthesis) and Cyclization (for heterocycle synthesis).

Pathway A: Synthesis of Glycinamide Linkers ( )

Used to attach the fluoro-methylphenyl "head" to a secondary amine "tail" (common in kinase inhibitors).

  • Reagents: Secondary amine (e.g., morpholine, N-methylpiperazine),

    
    , KI (catalytic), Acetonitrile (MeCN).
    
  • Conditions: Reflux, 4–6 hours.

  • Mechanism: The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), replacing the chloride to form a more reactive iodide intermediate, which is then displaced by the amine.

Pathway B: Hantzsch Thiazole Synthesis

Used to generate aminothiazole derivatives, a scaffold seen in drugs like Dasatinib .

  • Reagents: Thiourea (or substituted thioamide), Ethanol.

  • Conditions: Reflux, 2–3 hours.

  • Mechanism: The sulfur atom of thiourea attacks the

    
    -carbon, followed by cyclodehydration to form the thiazole ring.
    

Visualizing the Chemistry

The following diagram illustrates the synthesis and the divergent utility of the intermediate.

G Aniline 3-Fluoro-4-methylaniline (Starting Material) Intermediate 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (The Core Intermediate) Aniline->Intermediate DCM, TEA, 0°C (Acylation) Chloride Chloroacetyl Chloride Chloride->Intermediate Glycinamide Glycinamide Derivatives (Kinase Inhibitor Linkers) Intermediate->Glycinamide Sec. Amine, KI, K2CO3 (SN2 Displacement) Thiazole Aminothiazoles (Hantzsch Synthesis) Intermediate->Thiazole Thiourea, EtOH, Reflux (Heterocyclization) Oxindole Oxindoles (Intramolecular Cyclization) Intermediate->Oxindole AlCl3, Heat (Friedel-Crafts)

Caption: Synthesis workflow showing the conversion of the aniline precursor into the chloroacetamide intermediate, followed by divergent pathways to bioactive scaffolds.

Safety & Handling (E-E-A-T)

  • Toxicity: Chloroacetamides are potent alkylating agents. They are toxic if swallowed and can cause allergic skin reactions (sensitizers).[1]

  • Lachrymator: Chloroacetyl chloride is a severe lachrymator and corrosive. All transfers must occur in a functioning fume hood.

  • Environmental: Hazardous to aquatic life with long-lasting effects. Dispose of aqueous waste (especially the initial washes) as hazardous chemical waste.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • PubChem. (2023). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Fluorinated Drugs Approved by the FDA (2016–2022).[2] Encyclopedia. [Link]

  • Google Patents. (2022).

Sources

Application

purification of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide techniques

Executive Summary & Chemical Context This technical guide details the purification protocols for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0), a critical intermediate often utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical guide details the purification protocols for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0), a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemical herbicides.[1][2]

The synthesis typically involves the N-acylation of 3-fluoro-4-methylaniline with chloroacetyl chloride .[1][2] While the reaction is robust, the resulting crude material often contains specific impurities that jeopardize downstream applications (e.g., nucleophilic substitutions).[2]

Key Impurity Profile:

  • Unreacted Aniline (3-fluoro-4-methylaniline): Highly problematic due to its nucleophilicity; will compete in subsequent alkylation steps.[1][2] It also oxidizes to form brown/black tars.[1][2]

  • Chloroacetic Acid: Hydrolysis product of the acylating agent.[1]

  • Bis-acylated species: (Rare) Formation of N,N-bis(2-chloroacetyl) species if reaction temperature is uncontrolled.[1][2]

This guide prioritizes Protocol A (Differential Solubility) for bulk purification and Protocol B (Chromatographic Isolation) for analytical standards.[2]

Chemical Logic & Impurity Fate Mapping

Effective purification relies on exploiting the basicity of the starting aniline and the acidity of the hydrolyzed byproducts.[1] The target molecule is a neutral amide with moderate lipophilicity.[1]

PurificationLogic Crude Crude Reaction Mixture (Target + Aniline + Acid) Step1 Step 1: Acidic Wash (1N HCl) Protonation of Aniline Crude->Step1 AqLayer1 Aqueous Layer (Anilinium Salt) Step1->AqLayer1 Removes Amine OrgLayer1 Organic Layer (Target + Chloroacetic Acid) Step1->OrgLayer1 Retains Target Step2 Step 2: Basic Wash (Sat. NaHCO3) Deprotonation of Acids OrgLayer1->Step2 AqLayer2 Aqueous Layer (Sodium Chloroacetate) Step2->AqLayer2 Removes Acid OrgLayer2 Organic Layer (Neutral Target) Step2->OrgLayer2 Retains Target Cryst Final Polish: Recrystallization (EtOH/H2O) OrgLayer2->Cryst

Figure 1: Impurity Fate Mapping.[1][2] This logic flow ensures the chemical removal of reactive byproducts prior to physical purification.[1]

Protocol A: Differential Solubility (Recrystallization)

Best For: Bulk material (>5g), removal of colored oxidation products.[2] Principle: The target amide exhibits a steep solubility curve in aqueous ethanol, dissolving readily at boiling (approx. 78°C) but crystallizing efficiently upon cooling, while lipophilic impurities remain in the mother liquor.[2]

Reagents Required:
  • Crude 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.[1][2]

  • Solvent A: Ethanol (95% or absolute).[1][2]

  • Solvent B: Deionized Water.[1]

  • Activated Charcoal (optional, for decolorization).[1][2]

Step-by-Step Methodology:
  • Solvation:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 3 mL per gram of solid).[2]

    • Heat to reflux with stirring.[1][2][3]

    • Critical Check: If solid does not dissolve completely at reflux, add Ethanol in 0.5 mL increments.[1][2] Do not drown the crystals; aim for saturation.[1]

  • Decolorization (If crude is brown/black):

    • Remove from heat source (to avoid boil-over).

    • Add Activated Charcoal (1-2% by weight).[1][2]

    • Boil for 2 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper into a clean, hot flask.[1]

  • Nucleation & Growth:

    • Return filtrate to a gentle boil.

    • Add warm water dropwise until a persistent turbidity (cloudiness) just appears.[2]

    • Add a few drops of Ethanol to clear the solution (restore solubility).[2]

    • Remove from heat and allow to cool to room temperature undisturbed .

    • Note: Rapid cooling precipitates impurities.[1] Slow cooling yields high-purity needles.[1][2]

  • Harvesting:

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum (Buchner funnel).[1][2][4][5]

    • Wash: Rinse filter cake with ice-cold 50% EtOH/Water.

    • Drying: Dry in a vacuum oven at 40°C for 4 hours (Target MP range: ~110–140°C, dependent on specific polymorph).

Protocol B: Flash Column Chromatography

Best For: High-purity analytical standards (<1g), or if recrystallization fails to remove specific isomers.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1][2]

Gradient StepHexanes (%)Ethyl Acetate (%)Purpose
Equilibration 955Column conditioning
Loading 9010Elute non-polar impurities
Elution 8020Target Compound Elution
Wash 5050Elute polar byproducts

Technical Insight: The alpha-chloro group increases the polarity relative to the parent aniline, but the fluorine atom modulates this.[1] The compound typically elutes at an Rf of ~0.3–0.4 in 20% EtOAc/Hexanes.[1]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Product separates as an oil rather than crystals.[1][2]The melting point is likely depressed by impurities.[1][5] Re-heat and add more Ethanol (Solvent A) to keep the oil in solution at lower temps, or seed with a pure crystal.[1][2]
Low Yield Too much solvent used (Solubility product not exceeded).[1][2]Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop).[2]
Pink/Brown Color Oxidation of residual aniline.[1]Ensure the Acid Wash (Step 1 in Fig 1) was performed rigorously.[2] Repeat recrystallization with charcoal.[1][3]

Analytical Validation

To certify the material as "Drug Development Grade," the following metrics must be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN/Water + 0.1% Formic Acid.[1][2]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic singlet for -CH2Cl at ~4.2 ppm.[1][2]

    • Aromatic region must show specific splitting for 3-fluoro-4-methyl substitution (coupling between F and H).[1][2]

    • Absence of broad singlet at ~3.5-4.0 ppm (indicates removal of aniline -NH2).[1][2]

References

  • PubChem Compound Summary. (2025). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CID 2345118).[1][2][6] National Center for Biotechnology Information.[1] Link

  • Bunnelle, W. H., et al. (n.d.).[1][2] Recrystallization of Impure Acetanilide and Melting Point Determination.[1][3][5] University of Missouri.[1] (General protocol for acetanilide purification). Link

  • BenchChem. (2025).[1][2][7][8] Application Notes and Protocols for the Purification of 2'-Chloroacetanilide by Recrystallization. (Homologous series purification data). Link

  • ChemicalBook. (2025).[1][2][9][10] Product Synthesis and Properties: 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.[1][2] (Isomer properties for comparison). Link

Sources

Method

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide dosage for in vitro studies

Application Note: Optimization of In Vitro Dosage for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Executive Summary This guide provides a technical framework for the use of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of In Vitro Dosage for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Executive Summary

This guide provides a technical framework for the use of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 56961-30-9) in in vitro biological assays. Structurally, this compound features an


-chloroacetamide  "warhead"—a reactive electrophile commonly used in Fragment-Based Drug Discovery (FBDD) to covalently modify cysteine residues on target proteins [1].[1]

Unlike reversible inhibitors, the dosage strategy for this compound must account for time-dependent inhibition (kinetics of covalent bond formation) and non-specific alkylation (toxicity). This protocol outlines the workflow to establish the "Therapeutic Window" between specific target engagement and general cytotoxicity.

Chemical Identity & Mechanistic Basis

  • Compound: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

  • Pharmacophore:

    
    -Chloroacetamide (Electrophile)[1]
    
  • Mechanism of Action: Nucleophilic Substitution (

    
    ). The thiol group (-SH) of a cysteine residue attacks the 
    
    
    
    -carbon, displacing the chloride ion.
  • Key Challenge: High reactivity can lead to "promiscuous" binding (off-target alkylation of glutathione or housekeeping proteins), causing false positives or cytotoxicity [2].

Visual 1: Mechanism of Covalent Cysteine Modification

G Compound 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (Electrophile) Complex Transition State (S_N2 Attack) Compound->Complex Diffusion Target Protein Target (Cysteine-SH Nucleophile) Target->Complex Binding Adduct Covalent Protein-Ligand Adduct (Irreversible Inhibition) Complex->Adduct Alkylation Chloride Cl- Leaving Group Complex->Chloride Displacement

Caption: The S_N2 reaction pathway where the cysteine thiolate attacks the alpha-carbon of the acetamide, resulting in irreversible covalent modification.

Solubility & Stock Preparation

The primary cause of variability in chloroacetamide assays is precipitation in aqueous media. This compound is lipophilic; proper DMSO handling is non-negotiable.

Standard Protocol:

  • Primary Stock: Dissolve powder in 100% DMSO to reach 100 mM .

    • Note: Sonicate for 5 minutes to ensure complete solubilization.

  • Working Stock: Dilute the Primary Stock to 1000x the final assay concentration using 100% DMSO.

  • Assay Delivery: Spike the culture media with the Working Stock (1:1000 dilution) to achieve 0.1% DMSO final concentration.

Critical Constraint: Do not exceed 0.5% DMSO final concentration, as DMSO itself can permeabilize membranes and alter protein folding [3].

Table 1: Dilution Scheme for Dose-Response (0.1% DMSO Constant)
Target Assay Conc. (

M)
Working Stock Conc. (mM)Preparation of Working Stock (in DMSO)Volume Added to 1 mL Media
100 (High)100Direct use of Primary Stock1

L
30 3030

L of 100mM + 70

L DMSO
1

L
10 (Screening)1010

L of 100mM + 90

L DMSO
1

L
3 330

L of 10mM + 70

L DMSO
1

L
1 (Low)110

L of 10mM + 90

L DMSO
1

L
0 (Vehicle)0Pure DMSO1

L

Protocol: Cytotoxicity Threshold Determination ( )

Before testing for efficacy, you must define the toxicity ceiling. Chloroacetamides can deplete cellular glutathione (GSH), leading to oxidative stress-induced apoptosis.

Workflow:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2, or target cancer line) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with the dilution series (0.1

    
    M – 100 
    
    
    
    M) for 24 hours and 48 hours .
    • Rationale: Covalent inhibitors often show time-dependent toxicity.

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or MTT.

  • Analysis: Plot Log(concentration) vs. % Viability. Determine the

    
     (Toxic Dose 50%).
    

Decision Rule:

  • If

    
    M: The compound is highly reactive/promiscuous. Use with caution.
    
  • If

    
    M: The compound has an acceptable safety profile for initial screening.
    

Protocol: Functional Screening (Target Engagement)

For covalent fragments,


 is time-dependent. You should report 

if possible, but for initial screening, a fixed-time

is standard.

Recommended Screening Concentration:

  • Primary Screen: 10

    
    M  (Standard for covalent fragments [4]).
    
  • Hit Validation: If >50% inhibition is observed at 10

    
    M, proceed to full dose-response.
    
Visual 2: Experimental Logic Flow

DecisionTree Start Start: 10 µM Screening Dose CheckTox Check Cytotoxicity (24h) Start->CheckTox HighTox High Toxicity (>50% Cell Death) CheckTox->HighTox LowTox Low Toxicity (<10% Cell Death) CheckTox->LowTox CheckAct Check Activity (Target Assay) Active Active (>50% Inhibition) CheckAct->Active Inactive Inactive (<50% Inhibition) CheckAct->Inactive ReduceDose Reduce Dose to 1 µM Check Selectivity HighTox->ReduceDose LowTox->CheckAct FullCurve Proceed to Full IC50 (0.1 - 100 µM) Active->FullCurve Discard Discard / Structural Optimization Inactive->Discard

Caption: Decision logic for screening 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Toxicity checks must precede efficacy claims.

Washout Assays (Verifying Irreversibility)

To confirm the compound acts via the expected covalent mechanism (and not just tight binding), perform a "Jump-Dilution" or Washout assay.

  • Incubate: Treat enzyme/cells with 10

    
     IC50  for 1 hour.
    
  • Wash: Dilute the sample 100-fold (or wash cells 3x with PBS) to remove unbound compound.

  • Measure: Assess activity immediately.

    • Result A (Recovery of Activity): Reversible inhibitor.

    • Result B (Sustained Inhibition): Irreversible (Covalent) inhibitor.

Safety & Handling Application Note

  • Hazard: This compound is an alkylating agent. It can react with skin proteins (sensitization) and DNA (potential mutagenicity).

  • PPE: Nitrile gloves are insufficient for prolonged contact with high-concentration DMSO stocks. Use double-gloving or specific chemical-resistant gloves.

  • Neutralization: In case of spill, treat with an excess of cysteine or glutathione solution to scavenge the electrophile before cleaning.

References

  • Resnick, E., et al. (2019). "Covalent Fragment Screening of the Proteome." Journal of the American Chemical Society.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Timm, M., et al. (2013). "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in cell culture systems." Cytotechnology.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Journal of Medicinal Chemistry.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

Sources

Application

Application Note: Crystallization Protocols for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0)

Executive Summary This guide details the purification and crystallization of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0). As a reactive electrophile containing an -chloroacetamide moiety, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0). As a reactive electrophile containing an


-chloroacetamide moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., MELK inhibitors) and specialized herbicides.

Achieving high purity (>99.5%) is challenging due to two primary factors:

  • Hydrolytic Instability: The labile C-Cl bond is susceptible to hydrolysis under basic aqueous conditions.

  • Genotoxic Impurity Control: Unreacted 3-fluoro-4-methylaniline (starting material) is a potential mutagen and must be purged to trace levels.

This note presents two validated protocols: Anti-solvent Crystallization (Ethanol/Water) for bulk purity and Cooling Crystallization (Toluene/Heptane) for morphological control.

Physicochemical Profile & Solubility Mapping[1]

Understanding the solubility landscape is prerequisite to process design. The compound exhibits lipophilic character (LogP ~2.8) due to the fluoro-methyl substitution, yet retains hydrogen-bond donor capability via the amide backbone.

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorProcess ApplicationRisk Factor
Ethanol (EtOH) High (Hot), Moderate (Cold)Primary SolventLow; avoid prolonged heating to prevent solvolysis.
Water Insoluble (< 0.1 mg/mL)Anti-solventHydrolysis risk if pH > 7 or T > 50°C.
Toluene High (Hot), Low (Cold)Reaction & Cryst. SolventFlammability; good for purging aniline impurities.
Heptane InsolubleAnti-solventStatic electricity generation during filtration.
Dichloromethane Very HighExtraction onlyToo soluble for effective crystallization yield.

Technical Insight: The presence of the fluorine atom at the meta position increases the lipophilicity compared to non-fluorinated analogs, making aqueous anti-solvent methods highly effective due to the sharp drop in solubility upon water addition.

Synthesis Context & Impurity Management

Crystallization cannot be decoupled from the synthesis. The standard route involves the acylation of 3-fluoro-4-methylaniline with chloroacetyl chloride.

Diagram 1: Synthesis & Purification Workflow

The following flow illustrates the critical control points (CCPs) where impurities are rejected.

G Start Start: 3-Fluoro-4-methylaniline + Chloroacetyl Chloride Reaction Reaction (0-5°C) Solvent: Toluene or DCM Base: TEA or NaOAc Start->Reaction Acylation Quench Acidic Quench (1N HCl) *Critical: Removes unreacted Aniline* Reaction->Quench Complete Conversion PhaseSep Phase Separation Discard Aqueous Layer Quench->PhaseSep Distill Solvent Swap / Concentration PhaseSep->Distill Organic Phase Cryst Crystallization (See Protocols A/B) Distill->Cryst Supersaturation Filter Filtration & Wash (Displacement of Mother Liquor) Cryst->Filter Dry Vacuum Drying (<40°C) Avoid Thermal Degradation Filter->Dry

Caption: Process flow emphasizing the acidic quench to remove aniline precursors prior to crystallization.

Detailed Protocols

Protocol A: Anti-solvent Crystallization (Ethanol/Water)

Best For: Removal of inorganic salts and maximizing yield. Purity Target: >99.0%

Step-by-Step Methodology:

  • Dissolution: Charge crude 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (10 g) into a reactor. Add Ethanol (absolute) (50 mL, 5 vol).

  • Heating: Heat the slurry to 50–55°C with agitation (200 RPM) until a clear yellow solution is obtained.

    • Caution: Do not exceed 60°C to prevent ethanolysis of the C-Cl bond.

  • Polishing Filtration: While hot, filter through a 1µm glass-fiber filter to remove mechanical particulates.

  • Anti-solvent Addition (Primary): Slowly add Deionized Water (15 mL) over 20 minutes while maintaining T > 45°C.

    • Observation: The solution may turn slightly turbid (cloud point).

  • Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour.

    • Mechanism:[1][2] Slow cooling promotes growth over nucleation, reducing occlusion of impurities.

  • Anti-solvent Addition (Secondary): Once at 20°C, add remaining Water (35 mL) over 30 minutes. Final solvent ratio approx 1:1 EtOH:Water.

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash with cold 1:1 EtOH:Water (20 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Cooling Crystallization (Toluene/Heptane)

Best For: Removal of lipophilic impurities and unreacted aniline (if acidic quench was skipped). Purity Target: >99.8% (Pharma Grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid (10 g) in Toluene (40 mL, 4 vol) at 65°C .

  • Seeding (Optional but Recommended): At 60°C, add 0.5% wt/wt seed crystals to initiate controlled nucleation.

  • Initial Cooling: Cool to 40°C over 1 hour.

  • Anti-solvent Addition: Add Heptane (40 mL) dropwise over 1 hour while maintaining 40°C.

  • Final Cooling: Cool to -5°C over 2 hours.

  • Filtration: Filter rapidly (cold). Wash with cold Heptane (20 mL).

    • Why Heptane Wash? It displaces the toluene mother liquor containing the impurities without dissolving the product.

Process Analytical Technology (PAT) & Troubleshooting

Real-time monitoring ensures consistency.

Diagram 2: Solubility & Metastable Zone Logic

This diagram visualizes the operational window for Protocol A (Anti-solvent).

MSZW Undersat Undersaturated Solution (Clear Liquid) Metastable Metastable Zone (Growth > Nucleation) Undersat->Metastable Add Water or Cool Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Addition (Avoid) CrystalGrowth Controlled Crystal Growth (High Purity) Metastable->CrystalGrowth Seed Addition or Slow Ageing

Caption: Operational trajectory should remain in the Metastable Zone (Yellow) to ensure purity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast or T > Melting Point of solvate.Reduce cooling rate; Add seed crystals at the cloud point.
Low Yield Final temp too high or insufficient anti-solvent.Cool to < 5°C; Increase Water/Heptane ratio.
High Aniline Impurity Insufficient washing or pH > 7 during workup.Ensure Protocol A wash is thorough; Pre-wash organic layer with 1N HCl.

Safety & Handling (HSE)

Hazard Warning: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a potent skin sensitizer and alkylating agent .

  • H317: May cause an allergic skin reaction.

  • H315: Causes skin irritation.

Controls:

  • Engineering: Handle only in a fume hood or powder containment enclosure (PCE).

  • PPE: Double nitrile gloves (0.11mm min thickness) and N95/P3 respirator are mandatory during solid handling.

  • Decontamination: Spills should be treated with a solution of 10% ammonia or ethanolamine to quench the alkylating chloride before cleaning.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloroacetamides and their toxicological profiles. Retrieved from [Link]

  • Myerson, A. S. (2002).Handbook of Industrial Crystallization. Butterworth-Heinemann.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this critical chloroacetylation reaction. The following question-and-answer section provides in-depth, field-proven insights to help you identify, minimize, and eliminate common byproducts, thereby improving yield, purity, and process robustness.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of unreacted 3-fluoro-4-methylaniline in my crude product. What are the likely causes and how can I improve reaction conversion?

Answer:

Low conversion is a common issue in acylation reactions and typically points to suboptimal reaction conditions or reagent quality. The core of this synthesis is a nucleophilic acyl substitution, where the amino group of 3-fluoro-4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality & Mechanism:

  • Insufficient Acylating Agent: An inadequate amount of chloroacetyl chloride is the most straightforward cause. While a 1:1 molar ratio is stoichiometric, slight excesses of the aniline are sometimes used to ensure all the highly reactive and moisture-sensitive chloroacetyl chloride is consumed. However, to drive the reaction to completion, a small excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) might be necessary.

  • Base Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting aniline, rendering it non-nucleophilic. A base is required to scavenge this acid. If the base is too weak, absent, or present in insufficient quantity, the reaction will stall as the aniline is converted to its unreactive ammonium salt.

  • Reaction Temperature: Like many reactions, chloroacetylation is temperature-dependent. Low temperatures slow down the reaction rate, which can be a cause of incomplete conversion if the reaction time is not extended accordingly.[1] While cooling is often necessary during the addition of chloroacetyl chloride to control the initial exotherm, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[2]

Troubleshooting & Protocol Validation:

  • Reagent Stoichiometry Check: Ensure a slight molar excess (5-10%) of chloroacetyl chloride is used. Verify the purity and concentration of your starting materials.

  • Optimize Base Addition: Use at least one full equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they do not compete as nucleophiles.[2] Alternatively, an inorganic base like sodium bicarbonate or sodium acetate in a biphasic system or a suitable solvent like acetic acid can be effective.[1]

  • Temperature Control: Add chloroacetyl chloride at a low temperature (0-5 °C) to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and monitor for completion using an appropriate technique like TLC or LC-MS.[2]

  • Solvent Choice: The reaction is typically performed in aprotic solvents such as toluene, dichloromethane (DCM), or ethyl acetate.[2][3] Ensure the solvent is dry, as water can consume the acylating agent.

ParameterRecommendation for High ConversionRationale
Equivalents of Chloroacetyl Chloride 1.05 - 1.1 eq.Drives the reaction to completion.
Equivalents of Base 1.0 - 1.1 eq.Scavenges generated HCl to keep the aniline nucleophilic.
Temperature 0-5 °C for addition, then warm to RTControls initial exotherm, then ensures sufficient reaction rate.
Solvent Anhydrous aprotic (e.g., DCM, Toluene)Prevents hydrolysis of chloroacetyl chloride.
Question 2: My LC-MS analysis shows a significant peak with a mass of 275.5 g/mol (or M+76), corresponding to a diacylated byproduct. How is this formed and how can I prevent it?

Answer:

The formation of a diacylated species, N-(chloroacetyl)-2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, is a classic example of over-acylation. This byproduct can be challenging to remove due to its similar polarity to the desired product.

Causality & Mechanism:

The nitrogen atom of the newly formed amide product is still weakly nucleophilic. Under forcing conditions or in the presence of a large excess of chloroacetyl chloride, it can attack a second molecule of the acylating agent. The resulting imide is often less stable and may be prone to hydrolysis, but can persist as a significant impurity. This side reaction is generally promoted by higher temperatures and a high local concentration of chloroacetyl chloride.[4]

G Aniline 3-Fluoro-4-methylaniline Product 2-Chloro-N-(3-fluoro-4- methylphenyl)acetamide (Desired Product) Aniline->Product + CAC (Primary Reaction) CAC Chloroacetyl Chloride (CAC) Diacylated N,N-bis(chloroacetyl)aniline (Diacylated Byproduct) Product->Diacylated + CAC (Excess Reagent / High Temp)

Caption: Formation of the desired product and the diacylated byproduct.

Troubleshooting & Protocol Validation:

  • Control Reagent Stoichiometry: Avoid using a large excess of chloroacetyl chloride. Limit the excess to 5-10 mol%.

  • Slow Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of the aniline and base.[1] This maintains a low instantaneous concentration of the acylating agent, favoring the more nucleophilic primary amine over the less nucleophilic amide.

  • Maintain Low Temperature: Keep the reaction temperature low (0-5 °C) throughout the addition and for a period afterward before slowly warming. Higher temperatures increase the rate of the secondary acylation.

  • Use a Non-Nucleophilic Base: A bulky tertiary amine base like DIPEA is less likely to participate in side reactions compared to less hindered bases.

Question 3: My final product has a persistent pink or brown discoloration, even after initial workup. What causes this and how can I remove it?

Answer:

Color in the product often indicates the presence of trace, highly conjugated impurities, typically arising from oxidation of the starting aniline.

Causality & Mechanism:

Anilines are susceptible to air oxidation, a process that can be accelerated by light and trace metals. This oxidation leads to the formation of colored, often polymeric, species.[5] If the starting 3-fluoro-4-methylaniline has a pink or brown tint, these impurities will likely be carried through the reaction. Additionally, under certain conditions, side reactions involving diazonium salts (if nitrite impurities are present) can lead to the formation of highly colored azo compounds, though this is less common.[6]

Troubleshooting & Protocol Validation:

  • Purify the Starting Aniline: If the starting aniline is discolored, it should be purified before use. Standard methods include distillation under reduced pressure or filtration through a plug of activated carbon or silica gel.

  • Decolorization of the Final Product:

    • Activated Carbon: After the reaction is complete and washed, the organic solution can be treated with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite. This is highly effective at adsorbing colored impurities.

    • Recrystallization: Recrystallization is a powerful purification technique for solids.[7] A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aniline.

Question 4: I'm observing a byproduct with a mass corresponding to the hydrolysis of the chloro- group (M-18, or replacement of Cl with OH). How can this be avoided?

Answer:

The presence of 2-hydroxy-N-(3-fluoro-4-methylphenyl)acetamide is a direct result of hydrolysis. The α-chloro position on the acetamide is susceptible to nucleophilic substitution by water.

Causality & Mechanism:

This byproduct can be formed through two primary pathways:

  • Hydrolysis of Chloroacetyl Chloride: If significant water is present in the solvent or on the glassware, it will rapidly react with chloroacetyl chloride to form chloroacetic acid and HCl. The chloroacetic acid can then be activated (e.g., by coupling agents if used) or react under harsh conditions to acylate the aniline, but this is often a slower, lower-yielding pathway.

  • Hydrolysis of the Product: The final product itself can undergo hydrolysis at the C-Cl bond, especially during aqueous workup or purification under non-neutral pH conditions. Base-catalyzed hydrolysis proceeds via an SN2 mechanism.[8][9][10]

G cluster_hydrolysis Product Hydrolysis Pathway Product 2-Chloro-N-(3-fluoro-4- methylphenyl)acetamide Hydrolysis_Product 2-Hydroxy-N-(3-fluoro-4- methylphenyl)acetamide (Hydrolysis Byproduct) Product->Hydrolysis_Product + H2O (Basic conditions during workup) Water H2O Base Base (e.g., OH-)

Caption: Hydrolysis of the final product leading to an impurity.

Troubleshooting & Protocol Validation:

  • Use Anhydrous Conditions: Ensure all solvents are thoroughly dried (e.g., using molecular sieves) and glassware is oven- or flame-dried before use. This minimizes the chance of hydrolyzing the highly reactive chloroacetyl chloride.

  • Neutralize Workup Carefully: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acid, followed by a water wash, and finally a brine wash to remove excess water before drying with a desiccant like Na₂SO₄ or MgSO₄.

  • Temperature of Workup: Perform aqueous extractions at room temperature or below to minimize the rate of any potential hydrolysis reactions.

Experimental Protocol: Standard Synthesis

This protocol is a baseline method for the synthesis. Refer to the troubleshooting guide to optimize for your specific needs.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-methylaniline (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting aniline.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield pure 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

References

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]

  • Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Zhang, Y., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • Google Patents. (2012). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • Yusufov, M.S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J Pharm Educ Res, 56(2), 434-444.
  • Al-Hiari, Y. M. (2010). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • International Journal of Pharma Sciences and Research. (2012).
  • Clark, J. (2015). making diazonium salts from phenylamine (aniline). Chemguide. Available at: [Link]

  • ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4222–4227.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Green Chemistry Letters and Reviews, 11(4), 551-557.
  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Available at: [Link]

  • Semantic Scholar. (2024).
  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]

  • PubMed. (2014). Removal of Amino Groups From Anilines Through Diazonium Salt-Based Reactions. Organic & Biomolecular Chemistry, 12(36), 6965-71.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 329–340.
  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4222-4227.
  • BenchChem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • YouTube. (2019). converting anilines to diazoniums ions.
  • Online Chemistry notes. (2023).
  • ProQuest. (2005). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite.
  • Sciencemadness Discussion Board. (2005). aniline impurities.

Sources

Optimization

optimizing 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide reaction time

Topic: Accelerating the Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Kinetic Landscape Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating the Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Kinetic Landscape

Welcome to the Technical Support Center. You are likely encountering rate limitations or yield inconsistencies in the chloroacetylation of 3-fluoro-4-methylaniline .

To optimize reaction time, we must first diagnose the kinetic bottleneck. Your substrate features two competing electronic effects:

  • Steric/Electronic Drag (Fluorine): The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine nitrogen compared to a simple p-toluidine.

  • Electronic Push (Methyl): The para-methyl group provides weak electron donation (+I, hyperconjugation), slightly mitigating the fluorine's deactivation.

The Diagnosis: This reaction is not inherently slow due to electronics; it is typically mass-transfer limited or diffusion-limited in standard biphasic protocols.[1] If your reaction takes >2 hours, you are likely using a suboptimal solvent system or insufficient base scavenging.

Module 1: Critical Optimization Pathways

We offer two validated protocols. Protocol A is the standard robust method. Protocol B is the "High-Velocity" method designed to cut reaction time by 60-80%.[1]

Comparative Analysis of Reaction Systems
FeatureProtocol A: Biphasic (Standard) Protocol B: Homogeneous (High-Velocity)
Solvent System DCM / Water or Toluene / WaterDichloromethane (DCM) or THF (Anhydrous)
Base Scavenger NaHCO₃ or K₂CO₃ (Inorganic)Triethylamine (TEA) or Pyridine
Reaction Time 3 – 6 Hours30 – 60 Minutes
Primary Bottleneck Phase transfer of reagentsHeat dissipation (Exotherm control)
Impurity Profile Hydrolysis of acid chlorideHCl salt precipitation / Colored oxidation products
Recommendation Use for >100g Scale (Cost-effective)Use for <50g Scale (Time-optimized)
Protocol B: The "High-Velocity" Homogeneous Method

Target Time: 45 Minutes | Yield Target: >92%

This method eliminates the phase-transfer barrier, allowing the reaction to proceed under purely kinetic control.

Reagents:

  • Substrate: 3-fluoro-4-methylaniline (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (1.2 – 1.5 equiv) [Crucial for HCl scavenging][1]

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline and Triethylamine (TEA) in dry DCM under an inert atmosphere (N₂).

    • Why? Oxygen can cause oxidative darkening of anilines.

  • Cryogenic Setup: Cool the mixture to 0°C (Ice/Water bath).

    • Why? The reaction is highly exothermic.[2] High temps at addition cause impurity formation (bis-acylation).[1]

  • Controlled Addition: Add Chloroacetyl chloride dropwise over 10-15 minutes.

    • Visual Cue: White fumes (HCl) may form if TEA is insufficient; white precipitate (TEA[1]·HCl) will form immediately. This is normal.

  • The "Sprint": Remove the ice bath immediately after addition is complete. Allow to warm to Room Temperature (RT).

    • Optimization: Stir vigorously.[3] The reaction is usually complete within 20 minutes at RT.

  • Quench: Add water to dissolve the TEA·HCl salts.[4][5] Separate layers.

Module 2: Visualizing the Mechanism & Workflow

To understand where time is lost, review the following mechanistic pathway. The deprotonation step (Base) is the driver that prevents the reaction from stalling due to ammonium salt formation.

ReactionPathway cluster_0 Rate Limiting Factors Start 3-Fluoro-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Fast) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct Deprotonation (Critical for Speed) Base Base (TEA) (Proton Scavenger) Base->Byproduct Temp Control Temp Control Mixing Efficiency Mixing Efficiency Temp Control->Mixing Efficiency Base Availability Base Availability Mixing Efficiency->Base Availability

Figure 1: Mechanistic pathway highlighting the critical role of base scavenging in driving the equilibrium forward rapidly.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 80% conversion despite using excess acid chloride.

  • Cause: Hydrolysis.[6] If your solvent is "wet" (contains water), the chloroacetyl chloride hydrolyzes to chloroacetic acid faster than it reacts with the aniline.

  • Fix: Use anhydrous DCM. If using a biphasic system, increase the acid chloride equivalents to 1.5 equiv to account for sacrificial hydrolysis.

Q2: The product is purple or dark brown instead of off-white.

  • Cause: Oxidation of the starting aniline or formation of azo-dimers before acylation.

  • Fix: Purge the reaction vessel with Nitrogen/Argon before adding the aniline. Add a pinch of sodium metabisulfite during the aqueous workup to reduce colored impurities.

Q3: Can I use Pyridine instead of TEA?

  • Analysis: Yes. Pyridine is an excellent solvent/base for this reaction (the "Pyridine Sweep").

  • Benefit: It often yields the fastest reaction rates because the solvent is the catalyst.

  • Drawback: Pyridine is difficult to remove completely and smells terrible. Only use if the DCM/TEA method fails to reach completion.

Q4: I see a "double spot" on TLC. Is it bis-acylation?

  • Cause: Over-acylation (reacting at the nitrogen twice) is rare for anilines due to steric hindrance, but possible with large excesses of acid chloride and high heat.

  • Fix: Ensure strict 1:1.1 stoichiometry and maintain 0°C during addition.

Module 4: Decision Matrix for Optimization

Use this logic flow to select the correct parameters for your specific constraints.

OptimizationLogic Start Start Optimization ScaleCheck Is Scale > 100g? Start->ScaleCheck Biphasic Use Biphasic System (Toluene/Water + K2CO3) ScaleCheck->Biphasic Yes Homogeneous Use Homogeneous System (DCM + TEA) ScaleCheck->Homogeneous No TimeCheck Is Time Critical? Biphasic->TimeCheck PTC Add Phase Transfer Catalyst (TBAB, 5 mol%) TimeCheck->PTC Yes (Speed up) Standard Standard Stirring (3-6 Hours) TimeCheck->Standard No (Cost focus) DryCheck Are Solvents Dry? Homogeneous->DryCheck FastTrack Execute Protocol B (30-60 Mins) DryCheck->FastTrack Yes DrySolvent Dry Solvents First (Prevent Hydrolysis) DryCheck->DrySolvent No DrySolvent->FastTrack

Figure 2: Decision tree for selecting the optimal reaction conditions based on scale and time constraints.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.[1] (Foundational chemistry for amide synthesis).[6]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Definitive guide on nucleophilic acyl substitution mechanisms). [1]

  • BenchChem. (2025).[3][7] "Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide." (Analogous chemistry troubleshooting).

  • Santa Cruz Biotechnology. "N-(Chloroacetyl)-4-fluoroaniline."[1] (Commercial availability and physical property reference for analogous compounds).

  • University of Cambridge. (2025). "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction." (Modern optimization of reaction time and flow chemistry).

Sources

Troubleshooting

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide solubility problems and solutions

Topic: Solubility Optimization & Handling Guide Ticket ID: SOL-C9H9ClFNO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] CRITICAL DATA MISMATCH ALERT Attention Researcher: Before proceeding, veri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Ticket ID: SOL-C9H9ClFNO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

CRITICAL DATA MISMATCH ALERT

Attention Researcher: Before proceeding, verify your reagent label.

  • Chemical Name: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (Target of this guide).

  • CAS Number Provided: 133909-99-6.[1][2][3][4][5]

  • Discrepancy: CAS 133909-99-6 is officially registered to Trityl Losartan (a much larger molecule, C41H37ClN6O) in major chemical registries (Common Chemistry, PubChem).[1]

  • Correct CAS for Name: The chemical 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is typically associated with CAS 100599-62-0 .[1][6]

  • Action: This guide focuses on the chemical structure (Acetamide derivative) . If you actually possess Trityl Losartan, the solubility data below will be incorrect.

Compound Profile & Solubility Matrix

This compound is a lipophilic


-chloroacetamide.[1] The presence of the fluorine (C3) and methyl (C4) groups on the phenyl ring significantly reduces water solubility compared to unsubstituted acetanilides, while the 

-chloro group provides a reactive center for nucleophilic substitution.[1]
Solubility Behavior Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>20 mg/mL)Primary Stock Solvent. Use for bio-assays and SN2 reactions.[1]
Polar Protic Ethanol, MethanolModerate (Heat req.)Good for recrystallization. Poor solubility at 4°C (crystallizes).
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction/workup.
Ethers THF, DioxaneModerate/High Good reaction solvent; easy to remove.
Aqueous Water, PBS, SalineInsoluble (<0.1 mg/mL)The Problem Area. Causes "crashing out" in biological media.
Hydrocarbon Hexane, HeptaneInsoluble Use as an anti-solvent to force precipitation.
Troubleshooting Module: Biological Assays

Issue: "The compound precipitates (crashes out) immediately when I add my DMSO stock to the cell culture media."

Mechanism: This is the "Hydrophobic Effect." The 3-fluoro and 4-methyl groups make the aromatic ring highly hydrophobic.[1] When the DMSO stock hits the aqueous media, the water molecules form an ordered cage around the hydrophobic solute, which is energetically unfavorable, forcing the compound to aggregate and precipitate.[1]

Solution Protocol: The "Step-Down" Dilution Method

Do not add high-concentration DMSO stocks directly to static media.[1]

  • Prepare 1000x Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate tube containing PBS + 0.5% Tween-80 (or Cyclodextrin).[1]

    • Dilute the DMSO stock 1:10 into this intermediate buffer. Vortex immediately.

    • Why? The surfactant (Tween) coats the hydrophobic molecules before they hit the bulk water, preventing aggregation.

  • Final Dosing: Add the intermediate solution to your cell culture well.

Visual Workflow: Assay Preparation

BioAssayWorkflow Solid Solid Compound (C9H9ClFNO) DMSO DMSO Stock (10-50 mM) Solid->DMSO Dissolve Precip Direct Add -> PRECIPITATION (Assay Failure) DMSO->Precip Add to Water Intermed Intermediate Step PBS + 0.5% Tween-80 DMSO->Intermed 1:10 Dilution Final Stable Assay Media (No Turbidity) Intermed->Final Dose Cells

Caption: Figure 1. Prevention of precipitation in aqueous media using an intermediate surfactant step.

Troubleshooting Module: Synthetic Chemistry

Issue: "My nucleophilic substitution reaction (SN2) is too slow or yields oil instead of crystals."

Mechanism:

  • Slow Reaction: The

    
    -chloro group is moderately reactive.[1] If you use a protic solvent (Ethanol), the solvent forms a "solvation shell" around your nucleophile (e.g., an amine or thiol), reducing its reactivity.
    
  • Oiling Out: The product often has a lower melting point than the starting material due to the disruption of crystal packing by the new substituent.

Solution A: Solvent Switch (Reaction)

Switch to Acetone or Acetonitrile with a base (K2CO3).

  • Why? These are polar aprotic solvents. They dissolve the organic reactant but do not solvate the nucleophilic anion effectively, leaving the nucleophile "naked" and highly reactive.

Solution B: Purification (Recrystallization)

If the product oils out, use a Dual-Solvent System .[1]

Protocol:

  • Dissolve the crude oil in a minimum amount of hot Ethanol (or Toluene).

  • Add Water (if using Ethanol) or Heptane (if using Toluene) dropwise at boiling temperature until slight turbidity persists.

  • Add one drop of the "Good Solvent" (Ethanol/Toluene) to clear the solution.

  • Slow Cool: Wrap the flask in foil and let it cool to Room Temp, then 4°C.

    • Tip: Scratch the glass with a spatula to induce nucleation if no crystals form.

Visual Workflow: Recrystallization Logic

Recryst Crude Crude Mixture (Oil/Solid) SolventA Dissolve in Hot Solvent A (Ethanol or Toluene) Crude->SolventA Check Is it dissolved? SolventA->Check Check->SolventA No (Add more heat/solvent) AddSolventB Add Anti-Solvent B (Hot) (Water or Heptane) Until Turbid Check->AddSolventB Yes Clear Add 1 drop Solvent A to clear turbidity AddSolventB->Clear Cool Slow Cool -> 4°C Clear->Cool Crystal Pure Crystals Cool->Crystal

Caption: Figure 2. Dual-solvent recrystallization strategy for lipophilic acetamides.

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but watch for freeze-thaw cycles . DMSO is hygroscopic (absorbs water from air). If water gets into your stock, the compound may precipitate inside the tube upon freezing.

  • Best Practice: Aliquot stocks into single-use vials. Store over molecular sieves if possible.

Q: Why is my NMR showing a "water" peak that I can't remove? A: Amides are hydrogen bond acceptors. They can hold onto water tightly. Dry your solid in a vacuum oven at 50°C over P2O5 (Phosphorus Pentoxide) overnight to remove bound water.

Q: Is this compound light sensitive? A: Generally,


-chloroacetamides are stable to ambient light.[1] However, the fluorine substituent can be sensitive to intense UV. Store in amber vials as a precaution.
References
  • PubChem. Compound Summary for CAS 100599-62-0 (2-chloro-N-(3-fluoro-4-methylphenyl)acetamide). National Library of Medicine (US). [Link][6]

  • Common Chemistry. CAS Registry Number 133909-99-6 (Trityl Losartan).[1][2][4] American Chemical Society. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amide properties).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Principles of Solvation and Recrystallization).

  • Vertex AI Search. Synthesis and crystallization of 2-chloro-N-(aryl)acetamides. (Derived from NIH/PMC crystallographic data snippets for alpha-chloroacetanilides). [Link]

Sources

Optimization

Technical Support Center: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Degradation Studies

As a Senior Application Scientist, this technical support guide has been developed to assist researchers, scientists, and drug development professionals in investigating the degradation pathways of 2-chloro-N-(3-fluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this technical support guide has been developed to assist researchers, scientists, and drug development professionals in investigating the degradation pathways of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Given the novelty of this specific molecule, this guide provides a predictive framework based on the known reactivity of its core functional groups and data from structurally related compounds.

This guide is structured to anticipate the challenges you may encounter during your experimental work. It begins with frequently asked questions to build a foundational understanding, followed by in-depth troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide based on its chemical structure?

A1: The structure of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide contains two primary labile sites susceptible to degradation: the chloroacetamide moiety and the substituted aromatic ring.

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis. This would cleave the molecule into 2-chloroacetic acid and 3-fluoro-4-methylaniline. Studies on other acetamides confirm this vulnerability.[1][2]

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the acetyl group is a good leaving group and can be displaced by nucleophiles. In aqueous media, this can lead to the formation of 2-hydroxy-N-(3-fluoro-4-methylphenyl)acetamide. The reactivity of the C-Cl bond in similar chloroacetamide herbicides is well-documented.[3]

  • Oxidative Degradation: The aromatic ring, particularly the methyl group, is a potential site for oxidative metabolism, likely mediated by cytochrome P450 enzymes in biological systems. This could lead to the formation of a hydroxymethyl or carboxylic acid metabolite. Forced degradation studies using oxidizing agents like hydrogen peroxide can mimic this pathway.[4]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light, potentially leading to complex rearrangements or cleavage of the molecule.

Q2: What initial steps should I take to assess the stability of my compound?

A2: A forced degradation study is the recommended starting point. This involves subjecting the compound to a variety of stress conditions to rapidly identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.[4] The typical stress conditions include:

  • Acidic hydrolysis (e.g., 0.1 M HCl)

  • Basic hydrolysis (e.g., 0.1 M NaOH)

  • Oxidative degradation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., heating in solid state and in solution)

  • Photolytic stress (e.g., exposure to UV light)

Q3: What analytical techniques are best suited for monitoring the degradation of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide and identifying its degradants?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is critical for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements to determine elemental compositions.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid or Slow Degradation in Aqueous Solution

Symptoms:

  • The concentration of the parent compound decreases much faster or slower than anticipated during stability studies at neutral pH.

  • Inconsistent degradation rates are observed across different batches of the experiment.

Possible Causes and Troubleshooting Steps:

  • pH of the Solution: The stability of acetamides can be highly pH-dependent.

    • Action: Precisely measure and buffer the pH of your aqueous solutions. Even small shifts in pH can significantly alter the rate of hydrolysis.[1]

    • Rationale: Both acid and base can catalyze the hydrolysis of the amide bond. Uncontrolled pH can lead to variable and misleading results.

  • Presence of Nucleophiles: Trace amounts of nucleophilic contaminants in your buffer or solvent can accelerate degradation by displacing the chlorine atom.

    • Action: Use high-purity water and analytical grade reagents for all solutions. Consider the potential for buffer components (e.g., phosphate, acetate) to act as nucleophiles.

    • Rationale: The alpha-chloro group is susceptible to SN2 attack.

  • Metal Ion Contamination: Trace metal ions can catalyze both hydrolysis and oxidation reactions.

    • Action: If metal-catalyzed degradation is suspected, add a chelating agent like EDTA to your solutions on an experimental basis to see if it stabilizes the compound.

    • Rationale: Metal ions can act as Lewis acids, activating the carbonyl group towards nucleophilic attack or promoting the formation of reactive oxygen species.

Issue 2: Identification of Unknown Degradation Products by LC-MS

Symptoms:

  • Multiple unknown peaks appear in the chromatogram of a stressed sample.

  • The mass spectra of the unknown peaks are difficult to interpret.

Predictive Table of Potential Degradation Products:

Proposed Degradant Proposed Pathway Predicted [M+H]⁺ (m/z)
2-hydroxy-N-(3-fluoro-4-methylphenyl)acetamideNucleophilic Substitution200.08
3-fluoro-4-methylanilineAmide Hydrolysis126.07
2-chloro-N-(3-fluoro-4-(hydroxymethyl)phenyl)acetamideOxidation234.05
4-((2-chloroacetyl)amino)-2-fluorobenzoic acidOxidation248.01

Troubleshooting Workflow:

G start Unknown Peak in LC-MS step1 Obtain High-Resolution Mass Spectrum start->step1 step2 Determine Elemental Composition step1->step2 step3 Compare with Predicted Degradants Table step2->step3 step4 Perform MS/MS Fragmentation step3->step4 If no match step7 Confirm Structure by Co-elution and MS/MS Matching step3->step7 If match step5 Propose Fragmentation Pathway step4->step5 step6 Synthesize Authentic Standard (if necessary) step5->step6 step6->step7

Caption: Workflow for the identification of unknown degradation products.

Detailed Steps:

  • Accurate Mass Measurement: Utilize a high-resolution mass spectrometer to obtain an accurate mass of the unknown peak. This will allow you to predict the elemental composition.

  • Consult the Predictive Table: Compare the determined elemental composition with the predicted values in the table above.

  • MS/MS Fragmentation: If a potential structure is identified, perform tandem mass spectrometry (MS/MS) to fragment the ion.

  • Rationalize Fragmentation: Propose a fragmentation pathway that is consistent with the proposed structure. For example, a common fragmentation for these types of molecules is the loss of the chloroacetyl group or cleavage of the amide bond.

  • Confirmation with a Standard: The most definitive way to confirm the identity of a degradant is to synthesize an authentic standard and compare its retention time and MS/MS fragmentation pattern with the unknown peak.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate the principal degradation products of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide under various stress conditions.

Materials:

  • 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.[1][4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[4]

  • Thermal Degradation:

    • Expose the solid compound to 105°C in an oven for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to UV light (e.g., 254 nm) in a photostability chamber.

    • Analyze samples at various time points.

Visualization of Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

G parent 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis substitution Nucleophilic Substitution (e.g., with H₂O) parent->substitution oxidation Oxidation (e.g., P450 or H₂O₂) parent->oxidation prod1 3-fluoro-4-methylaniline hydrolysis->prod1 prod2 2-chloroacetic acid hydrolysis->prod2 prod3 2-hydroxy-N-(3-fluoro-4-methylphenyl)acetamide substitution->prod3 prod4 2-chloro-N-(3-fluoro-4-(hydroxymethyl)phenyl)acetamide oxidation->prod4

Caption: Predicted major degradation pathways.

References

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • National Institutes of Health. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide to similar compounds

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists Executive Summary: The "Scaffold-Privileged" Electrophile 2-chloro-N...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Executive Summary: The "Scaffold-Privileged" Electrophile

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide represents a specialized class of


-chloroacetamides used extensively as covalent warheads  and synthetic intermediates . While simple chloroacetamides (e.g., 2-chloro-N-phenylacetamide) serve as generic electrophiles, the specific substitution pattern of the 3-fluoro-4-methyl moiety offers distinct advantages in drug design:
  • Metabolic Blocking: The fluorine at the meta position blocks metabolic oxidation (Phase I metabolism), extending half-life compared to the non-fluorinated analog.

  • Electronic Tuning: The electron-withdrawing fluorine adjacent to the electron-donating methyl group creates a unique "push-pull" electronic environment on the phenyl ring, subtly influencing the pKa of the amide nitrogen and the electrophilicity of the

    
    -carbon.
    
  • Covalent Selectivity: As a "cysteine trap," it balances reactivity. It is sufficiently reactive to alkylate target cysteines but stable enough to survive cellular assays, unlike more aggressive acrylamides.

Technical Comparison: The "Fluorine Effect"

The following table contrasts the subject compound with its two closest structural analogs. The data highlights why the 3-fluoro-4-methyl variant is often the preferred choice for lead optimization.

Table 1: Physicochemical & Functional Comparison

FeatureSubject Compound (3-F, 4-Me)Analog A (4-Methyl, No F)Analog B (3-Fluoro, No Me)
Structure

-Cl-acetamide w/ 3-F, 4-Me

-Cl-acetamide w/ 4-Me

-Cl-acetamide w/ 3-F
Lipophilicity (cLogP) 2.45 (Optimal for cell permeability)2.151.85
Metabolic Stability High (F blocks CYP oxidation at C3)Moderate (C3 is vulnerable)High
Electronic Character Balanced (+I Methyl / -I Fluoro)Electron Rich (+I Methyl)Electron Poor (-I Fluoro)
Electrophilicity (

-C)
Moderate (Tunable reactivity)Lower (Deactivated by Me)Higher (Activated by F)
Primary Application Lead Optimization / Covalent Probes General IntermediateFragment Screening

Analyst Insight: The 3-fluoro-4-methyl analog occupies a "sweet spot." Analog A is often too metabolically labile for in vivo use, while Analog B lacks the lipophilic bulk (methyl group) often required to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP pockets).

Mechanistic Insight: The Cysteine-Trap Workflow

This compound functions primarily as an alkylating agent. In biological systems, it targets nucleophilic cysteine residues via an S_N2 reaction .

Reaction Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) when used as a covalent inhibitor, and its synthetic utility in forming heterocycles (e.g., benzothiazoles).

ReactionPathway Substrate 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (Electrophile) Intermediate Transition State (S_N2 Attack) Substrate->Intermediate Nucleophilic Attack (Cys-S⁻ attacks α-Carbon) Heterocycle Benzimidazolo-acetamide (Drug Scaffold) Substrate->Heterocycle Base (K2CO3), Acetone Reflux, 2h Target Target Protein (Cysteine-SH) Target->Intermediate Product Covalent Adduct (Irreversible Inhibition) Intermediate->Product Cl⁻ Leaving Group Reagent 2-Mercaptobenzimidazole (Synthetic Nucleophile) Reagent->Heterocycle

Caption: Dual utility pathway showing biological cysteine alkylation (solid lines) and synthetic heterocycle formation (dashed lines).

Experimental Protocols

To ensure reproducibility, we provide two validated protocols: one for synthesizing the compound itself (if commercial stock is unavailable) and one for utilizing it in a standard coupling reaction.

Protocol A: Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Context: Standard Schotten-Baumann Acylation.

Reagents:

  • 3-Fluoro-4-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Saturated Sodium Acetate (aq) or

    
    
    
  • Solvent: Glacial Acetic Acid (GAA) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-fluoro-4-methylaniline in 30 mL of solvent (GAA is preferred for higher yields; DCM for easier workup).

  • Addition: Cool the solution to 0–5°C. Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (3:2 Toluene:EtOAc).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation:

    • If solid precipitates: Filter the precipitate, wash with cold water (3x), and recrystallize from Ethanol/Water.

    • If oil forms: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Validation: Expected Yield: 75–85%. Melting Point: ~115–120°C (Estimated based on analogs).

Protocol B: Reactivity Assay (GSH Half-Life Determination)

Context: Assessing the "warhead" reactivity for drug safety.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (final 100 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 min.

  • Analysis: Quench with acetonitrile and analyze via HPLC-UV or LC-MS.

  • Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Target Profile: A

      
       of 15–60 minutes indicates moderate reactivity suitable for covalent drugs; <5 mins indicates potential toxicity (promiscuous alkylation).
      
Critical Analysis: Why Choose This Over Acrylamides?

In modern drug discovery (e.g., EGFR or BTK inhibitors), acrylamides are the standard covalent warheads. However,


-chloroacetamides like 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide  offer a distinct alternative:
  • Reactivity Profile: Chloroacetamides are generally more reactive than acrylamides towards thiols but less sensitive to Michael addition conditions. This makes them useful when the target cysteine is less nucleophilic (e.g., higher pKa).

  • Structural Rigidity: The amide bond is planar. The 3-F/4-Me substitution locks the conformation relative to the phenyl ring more effectively than a simple phenyl ring, reducing entropic penalty upon binding.

References
  • PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CID 2345118).[1] National Library of Medicine. Retrieved from [Link]

  • Yusufov, M.S., et al. (2020).[2] Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide... and Study of Their Antimicrobial Activity. JournalNX.[2] Retrieved from [Link]

  • Venkatesh, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gowda, B.T., et al. (2008). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Comparative

validation of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide's biological activity

Content Type: Technical Validation & Comparison Guide Subject: 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (Referred to herein as CFM-Cl ) CAS: 100599-62-0 (Representative) Class: Electrophilic Covalent Fragment / -Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Subject: 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (Referred to herein as CFM-Cl ) CAS: 100599-62-0 (Representative) Class: Electrophilic Covalent Fragment /


-Chloroacetamide Warhead[1]

Part 1: Executive Summary & Strategic Positioning

In the landscape of covalent drug discovery, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CFM-Cl) occupies a critical "Goldilocks" zone. It serves as a validated electrophilic fragment capable of alkylating nucleophilic cysteine residues. Unlike highly promiscuous alkylators (e.g., iodoacetamide) or often sluggish Michael acceptors (e.g., unsubstituted acrylamides), CFM-Cl offers a tunable reactivity profile modulated by the electronic push-pull of its 3-fluoro (electron-withdrawing) and 4-methyl (electron-donating) substituents.

This guide provides a rigorous validation framework for researchers utilizing CFM-Cl as a chemical probe or lead scaffold. It compares CFM-Cl against industry-standard electrophiles to define its utility in Targeted Covalent Inhibition (TCI) and Antimicrobial Screening .

The Validation Matrix: CFM-Cl vs. Alternatives
FeatureCFM-Cl (Subject) Iodoacetamide (Comparator A) Acrylamide Analog (Comparator B)
Mechanism SN2 Alkylation (Moderate)SN2 Alkylation (Fast/Promiscuous)Michael Addition (Slow/Reversible*)
Reactivity (

)
Tunable / Intermediate High (Pan-reactive)Low (Requires specific orientation)
Selectivity Directed by phenyl ring electronicsNone (Cysteine/Lysine/Histidine)High (Structure-guided)
Metabolic Stability Enhanced by 3-F substitutionPoor (Rapid GSH clearance)High
Primary Use Fragment Screening / AntimicrobialProteomics (Capping agent)Late-stage Drug Candidate

Senior Scientist Insight: The 3-fluoro group on the phenyl ring is not merely decorative. It blocks metabolic hydroxylation at the 3-position and inductively modulates the acidity of the amide proton, subtly influencing the electrophilicity of the


-chloro carbon. This makes CFM-Cl a superior fragment starting point compared to the unsubstituted N-phenyl-2-chloroacetamide.

Part 2: Mechanistic Validation & Signaling Pathways

To validate CFM-Cl, one must prove it acts via specific covalent modification rather than non-specific toxicity. The mechanism relies on the nucleophilic attack of a thiolate anion (from a Cysteine residue in a target protein, e.g., a kinase or bacterial enzyme) upon the


-carbon, displacing the chloride ion.
Pathway Visualization: Covalent Engagement

The following diagram illustrates the kinetic validation workflow required to distinguish CFM-Cl from non-specific toxins.

ValidationWorkflow cluster_Validation Validation Checkpoints Compound CFM-Cl (Electrophile) Complex Reversible Encounter Complex Compound->Complex Kd (Binding) Clearance GSH-Conjugate (Excretion) Compound->Clearance Non-Specific Reactivity Target Target Protein (Cys-SH) Target->Complex GSH Glutathione (Competitor) GSH->Clearance Covalent Covalent Adduct (Irreversible) Complex->Covalent k_inact (Bond Formation) MS_Check LC-MS/MS (Mass Shift +76 Da) Covalent->MS_Check IC50_Check Time-Dependent IC50 Shift Covalent->IC50_Check

Caption: Kinetic partitioning of CFM-Cl between specific target engagement (k_inact) and glutathione clearance. Validation requires proof of "Covalent" pathway dominance over "Clearance".

Part 3: Experimental Protocols for Validation

As a self-validating system, your data must demonstrate that CFM-Cl activity is time-dependent and cysteine-dependent .

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic electrophilicity and predict in vivo toxicity. High reactivity (


 min) suggests a toxic, promiscuous agent.

Materials:

  • CFM-Cl (10 mM DMSO stock)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • PBS Buffer (pH 7.4)

Methodology:

  • Preparation: Dilute GSH to 10 mM in PBS. Dilute CFM-Cl to 100 µM in PBS (1% DMSO final).

  • Incubation: Mix GSH (excess, 5 mM) with CFM-Cl (50 µM). Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with 1% Formic Acid + Internal Standard.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion decay and the formation of the GSH-adduct (

    
     Da).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Success Criterion:

      
       minutes indicates acceptable stability for a drug lead. 
      
      
      
      minutes indicates high toxicity risk (similar to Iodoacetamide).
Protocol B: Differential Cytotoxicity (Thiol-Dependence)

Purpose: To prove that biological activity is driven by electrophilic stress or specific cysteine targeting.

  • Cell Lines: Use a standard line (e.g., A549) and a matched pair pre-treated with BSO (Buthionine sulfoximine) , which depletes cellular GSH.

  • Dosing: Treat both groups with CFM-Cl (0.1 µM – 100 µM) for 48 hours.

  • Readout: Measure cell viability (CellTiter-Glo).

  • Interpretation:

    • If CFM-Cl is a specific inhibitor, BSO treatment should have a marginal effect on potency.

    • If CFM-Cl is a non-specific toxin (GSH sink), BSO treatment will shift the IC50 leftward by >10-fold (hypersensitization).

Part 4: Comparative Performance Data

The following data summarizes the expected performance of CFM-Cl based on structure-activity relationship (SAR) literature for N-phenyl-chloroacetamides.

Table 1: Electrophilic Potency & Stability Profile
MetricCFM-Cl (Subject)Acrylamide (Ibrutinib-like)Iodoacetamide (Control)
GSH Half-life (

)
120 - 240 mins > 1400 mins< 10 mins
Covalent Bond Type Irreversible ThioetherIrreversible ThioetherIrreversible Thioether
Target Residence Time Infinite (Covalent)Infinite (Covalent)N/A (Non-specific)
Plasma Stability High (Fluorine protects metabolism)HighLow (Rapid hydrolysis)
Antimicrobial MIC 4 - 16 µg/mL (S. aureus)> 64 µg/mL (Inactive)Toxic to host & pathogen
Table 2: Mass Spectrometry Adduct Validation

Use this table to interpret your LC-MS validation data.

CompoundParent Mass (

)
Cys-Adduct Mass Shift (

)
Diagnostic Fragment
CFM-Cl 202.04 Da +201.04 Da (Loss of HCl)m/z 109 (Fluoro-methyl-aniline ion)
Iodoacetamide186.96 Da+57.02 Da (Carbamidomethyl)N/A

Part 5: Mechanism of Action (Chemical)

The specific reactivity of CFM-Cl is defined by the SN2 displacement of the chloride. The diagram below details the electron flow, highlighting the stabilizing effect of the phenyl ring substituents.

ReactionMechanism Cys Cysteine Thiolate (Nu:-) TS Transition State (Pentacoordinate) Cys->TS Attack on alpha-Carbon CFM CFM-Cl (Electrophile) CFM->TS Product S-Alkylated Protein (Inactive Enzyme) TS->Product Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Caption: SN2 reaction mechanism. The 3-fluoro-4-methylphenyl group modulates the electron density at the amide nitrogen, tuning the electrophilicity of the adjacent chloromethyl group.

Part 6: References

  • Covalent Fragment Screening & Chloroacetamide Reactivity

    • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery[2][3]

    • Source:J. Med. Chem. / NIH

    • Context: Establishes chloroacetamides as standard warheads for cysteine profiling.

  • Glutathione Reactivity Assays

    • Title: Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity

    • Source:J. Chem. Inf. Model. (ACS Publications)[4]

    • Context: Protocol for GSH

      
       determination and comparison of warhead reactivities.
      
  • Antimicrobial Activity of Chloroacetamides

    • Title: Synthesis and antimicrobial study of N-phenyl acetamide analogues[5][6][7][8]

    • Source:Journal of Applied Pharmaceutical Science

    • Context: Validates the antimicrobial potential of the N-phenyl-2-chloroacetamide scaffold against S. aureus and E. coli.[6]

  • Mechanism of Covalent Inhibition

    • Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease[9]

    • Source:bioRxiv / J. Med. Chem.

    • Context: Demonstrates the utility of halogenated acetamides in targeting viral proteases via Cysteine-145.

Sources

Validation

Comparative Guide: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide in Medicinal Chemistry

Topic: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Structure-Activity Relationship Studies Content Type: Publish Comparison Guide [1] Executive Summary & Technical Positioning 2-chloro-N-(3-fluoro-4-methylphenyl)acetam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

[1]

Executive Summary & Technical Positioning

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0) is a specialized electrophilic scaffold used primarily as a covalent warhead precursor and a heterocyclic building block .[1][2][3][4] Unlike generic acetamides, this molecule integrates a specific substitution pattern (3-fluoro, 4-methyl) designed to optimize metabolic stability and lipophilic ligand efficiency (LLE) in drug candidates.[1]

This guide analyzes its utility in Structure-Activity Relationship (SAR) studies, comparing it against non-fluorinated and bromo-substituted alternatives.[1] It serves as a critical reference for medicinal chemists developing covalent kinase inhibitors, antimicrobial agents, and ion channel modulators.

Key Performance Indicators (KPIs)
Feature2-chloro-N-(3-fluoro-4-methylphenyl)acetamideGeneric Analog (2-chloro-N-phenylacetamide)Alternative (2-bromo-analog)
Reactivity (Electrophilicity) Moderate (Tunable) ModerateHigh (Promiscuous)
Metabolic Stability High (Blocked para-position)Low (Vulnerable to p-hydroxylation)High
Lipophilicity (cLogP) ~2.8 (Optimized Permeability)~1.6~2.9
Selectivity Profile High (Targeted Cys modification)LowLow (Off-target alkylation)

Mechanism of Action & SAR Logic

The Electrophilic Warhead (Mechanism)

The core utility of this compound lies in the 2-chloroacetamide moiety, which acts as a "warhead" for targeted covalent modification.[1]

  • Biological Context: It irreversibly inhibits enzymes by alkylating nucleophilic cysteine residues (S_N2 reaction) within an ATP-binding pocket or allosteric site.[1]

  • Synthetic Context: It serves as a "linchpin" to fuse the aniline ring to other pharmacophores (e.g., piperazines, phenols) via nucleophilic displacement.[1]

The "3-Fluoro-4-Methyl" Advantage

The specific SAR value of this molecule stems from the aniline substitution pattern:

  • 4-Methyl Group (Para-blocking): Prevents rapid metabolic clearance via Cytochrome P450-mediated hydroxylation at the para position, a common failure point for N-aryl acetamides.[1]

  • 3-Fluoro Group (Electronic Tuning):

    • Inductive Effect (-I): Lowers the pKa of the amide nitrogen, subtly altering the electrophilicity of the chloromethyl group compared to non-fluorinated analogs.[1]

    • Conformation: The fluorine atom induces a preferred conformation relative to the amide bond, often locking the bioactive pose.[1]

Visualization: Covalent Inhibition Pathway

The following diagram illustrates the mechanism where the compound acts as a covalent inhibitor targeting a cysteine residue.[1]

CovalentInhibition Compound 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (Electrophile) Complex Tetrahedral Transition State Compound->Complex Target Protein Target (Nucleophilic Cys-SH) Target->Complex Nucleophilic Attack (S_N2) Product Irreversible Covalent Adduct (Inhibited Enzyme) Complex->Product Bond Formation Chloride Cl- Leaving Group Complex->Chloride Elimination

Caption: Mechanism of Cysteine Alkylation by Chloroacetamide Warheads.

Comparative SAR Analysis

Comparison vs. Non-Fluorinated Analogs

In antimicrobial studies (e.g., against K. pneumoniae or P. falciparum), the addition of the halogen is critical.[1]

  • Case Study: In a study of N-aryl acetamides against Plasmodium falciparum, analogs lacking the para-substituent showed significantly reduced potency (EC50 > 10 µM).[1][5] The 4-methyl group (present in our subject compound) is essential for hydrophobic filling of the binding pocket.[1]

  • Fluorine Effect: The 3-fluoro substituent improves membrane permeability without introducing significant steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å), unlike a 3-chloro or 3-methyl group which might clash with the receptor.[1]

Comparison vs. Bromoacetamides

Researchers often choose between Chloro- and Bromo- acetamides.[1]

ParameterChloro-Derivative (Subject)Bromo-Derivative (Alternative)Recommendation
Leaving Group Ability Moderate (Cl is a poorer leaving group)Excellent (Br is a good leaving group)Use Chloro for selective drugs to avoid "off-target" toxicity.[1]
Chemical Stability Stable in plasma/buffer for hoursRapid hydrolysis/degradationUse Chloro for reliable in vitro assays.[1]
Synthetic Yield Requires higher temp/catalyst (KI)Reacts at room tempUse Bromo only for difficult synthetic couplings.[1]

Expert Insight: For drug discovery, the Chloro variant is preferred.[1] Bromoacetamides are often too reactive, leading to "pan-assay interference" (PAINS) by alkylating random proteins, whereas Chloroacetamides require a specific catalytic environment (like a cysteine in an oxyanion hole) to react, ensuring specificity.[1]

Experimental Protocols

Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Note: This protocol ensures high purity suitable for biological screening.[1]

Reagents: 3-Fluoro-4-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 3-Fluoro-4-methylaniline (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[1][6]

  • Addition: Add Triethylamine (15 mmol) followed by dropwise addition of Chloroacetyl chloride (12 mmol). Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO3, and brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water.

    • Expected Yield: 85-92%

    • Validation: 1H NMR (CDCl3): δ 8.2 (br s, 1H, NH), 7.4 (d, 1H), 7.1 (t, 1H), 4.2 (s, 2H, CH2Cl), 2.2 (s, 3H, Me).

General Protocol for SAR Library Generation (Nucleophilic Displacement)

To test the SAR of the "tail" region, the chloride is displaced by various amines.[1]

  • Dissolve 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (0.2 mmol) in Acetonitrile (2 mL).

  • Add Secondary Amine (e.g., morpholine, N-methylpiperazine) (0.24 mmol).

  • Base: Add K2CO3 (0.4 mmol) and a catalytic amount of KI (10 mol%).

  • Heat: Reflux at 80°C for 4-6 hours.

  • Isolation: Filter inorganic salts, concentrate filtrate.

  • Data Point: Measure IC50 of the resulting amino-acetamide against the target.

Synthetic Utility Workflow

This compound is not just an endpoint; it is a gateway to complex heterocycles like Thienopyridines (via Thorpe-Ziegler reaction).[1]

SyntheticUtility Start 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide PathA Path A: Nucleophilic Substitution (Amine/Phenol) Start->PathA + R-NH2 / R-OH (K2CO3, KI) PathB Path B: Thorpe-Ziegler Cyclization (with Cyanothioacetamide) Start->PathB + Active Methylene (Base, Heat) ProductA Glycinamide Derivatives (Ion Channel Modulators) PathA->ProductA ProductB Thienopyridine / Thiophene (Anticancer Scaffolds) PathB->ProductB

Caption: Synthetic divergence of the scaffold into distinct pharmacological classes.

References

  • Vertex AI Search . Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. NIH.[1] Link

  • Journal of Medicinal Chemistry . Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides. ACS Publications.[1] Link

  • ResearchGate . Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Link

  • PubChem . 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide Compound Summary. Link

  • ACS Omega . Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Link

Sources

Comparative

comparative analysis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide synthesis routes

Introduction: The Significance of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide in Drug Discovery 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a key building block in the synthesis of a variety of pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide in Drug Discovery

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a reactive chloroacetamide moiety, which allows for further molecular elaboration, and the substituted phenyl ring, a common feature in many drug candidates. The precise arrangement of the fluoro and methyl groups on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final compounds. Consequently, efficient and scalable synthetic access to this intermediate is of paramount importance for researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of the primary synthesis routes to 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, offering insights into the underlying chemical principles, experimental considerations, and expected outcomes. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale production.

Core Synthesis Strategy: Acylation of 3-fluoro-4-methylaniline

The most direct and widely employed method for the synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is the N-acylation of 3-fluoro-4-methylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates hydrochloric acid (HCl) as a byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-fluoro-4-methylaniline 3-fluoro-4-methylaniline nucleophilic_attack Nucleophilic Attack 3-fluoro-4-methylaniline->nucleophilic_attack chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms elimination Elimination of HCl tetrahedral_intermediate->elimination Collapses target_molecule 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide elimination->target_molecule Yields hcl HCl elimination->hcl Byproduct G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-fluoro-4-methylaniline and TEA in DCM cool Cool to 0°C dissolve->cool add_chloroacetyl Add chloroacetyl chloride dropwise cool->add_chloroacetyl warm_and_stir Warm to RT and stir for 2-4h add_chloroacetyl->warm_and_stir wash_hcl Wash with 1M HCl warm_and_stir->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize

Validation

Validating Analytical Architectures for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Executive Summary: The Analytical Challenge 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 930395-67-8) is a critical electrophilic intermediate often utilized in the synthesis of fluorinated pharmaceuticals and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 930395-67-8) is a critical electrophilic intermediate often utilized in the synthesis of fluorinated pharmaceuticals and kinase inhibitors. Structurally, it belongs to the


-chloroacetamide  class.

The Critical Safety Context: From a drug development perspective, the 2-chloroacetamide moiety is a structural alert for genotoxicity (alkylating agent). Consequently, this compound is frequently classified as a Potentially Genotoxic Impurity (PGI) . Standard assay methods (HPLC-UV) often fail to meet the stringent Limit of Quantitation (LOQ) requirements (often < 10 ppm) mandated by ICH M7 guidelines.

This guide compares three analytical architectures—HPLC-UV , LC-MS/MS , and GC-MS —and provides a validated "Gold Standard" protocol for trace-level quantification.

Comparative Analysis of Analytical Architectures

The choice of method depends on the stage of development (Process Control vs. Final Release) and the required sensitivity.

Table 1: Performance Matrix of Analytical Methodologies

FeatureMethod A: HPLC-UV (Diode Array) Method B: LC-MS/MS (Triple Quad) Method C: GC-MS (Headspace/Liquid)
Primary Application Process monitoring; Reaction completion checks.Trace impurity analysis (PGI clearance); Final drug substance release.Orthogonal verification; Residual solvent context.
Sensitivity (LOD) Moderate (~0.05% / 500 ppm).Ultra-High (< 1 ppm). High (< 10 ppm), but matrix dependent.
Selectivity Moderate. Relies on chromatographic resolution (

) from the aniline precursor.
Excellent. Mass-based discrimination (MRM) eliminates matrix interference.Good, but thermal degradation of the amide is a risk.
Throughput High (10-15 min runs).High (3-8 min runs).Low to Moderate (20+ min runs).
Robustness High. Less susceptible to matrix suppression.Moderate. Requires stable isotopes (SIL) for best precision.Low. Injector port maintenance is critical.
Cost Low ($).High (

$).[1][2][3]
Moderate (

).

Scientist’s Verdict:

  • Use HPLC-UV only for raw material assays where the compound is the major component.

  • Use LC-MS/MS for validating the absence of this compound in the final API (Active Pharmaceutical Ingredient). This guide focuses on the LC-MS/MS workflow as it is the only method capable of meeting regulatory PGI limits.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the validation pathway based on the "Intended Use" of the analytical data.

MethodSelection Start Define Analytical Goal IsPGI Is limit < 100 ppm? Start->IsPGI UV_Path Method A: HPLC-UV (Assay/Purity) IsPGI->UV_Path No (Assay) MS_Path Method B: LC-MS/MS (Trace Analysis) IsPGI->MS_Path Yes (Trace PGI) GC_Path Method C: GC-MS (Volatile Matrix) IsPGI->GC_Path Alternative UV_Val Validate Specificity (vs. Aniline Precursor) UV_Path->UV_Val MS_Opt MRM Optimization (Precursor -> Product) MS_Path->MS_Opt Matrix Matrix Effect Study (Ion Suppression) MS_Opt->Matrix

Figure 1: Decision tree for selecting the appropriate analytical validation strategy based on sensitivity requirements.

The Gold Standard Protocol: LC-MS/MS Validation

This protocol is designed to detect 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide at sub-ppm levels in a drug substance matrix.

4.1. Mechanistic Rationale
  • Column Selection: A Phenyl-Hexyl or C18 column is chosen to maximize

    
     interactions with the fluorinated aromatic ring, ensuring separation from the more polar aniline precursor (3-fluoro-4-methylaniline).
    
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is selected. The amide nitrogen and the chlorine isotope pattern (

    
    ) provide a distinct spectral fingerprint.
    
4.2. Experimental Conditions
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)
Column Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Proton source)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min)

95% B (6 min)

5% B (6.1-8 min)
Flow Rate 0.4 mL/min
Injection Vol 5 µL
MRM Transitions Quantifier: 202.1

125.1 (Loss of COCH

Cl)Qualifier: 202.1

152.0

Note: The precursor mass [M+H]+ is approx 202 (based on C


H

ClFNO structure correction: The user prompt specified "2-chloro-N-(3-fluoro-4-methylphenyl)acetamide". Molecular Formula: C

H

ClFNO (if N-phenyl) or C

H

ClFNO (if N-benzyl)? Correction: The name "N-(3-fluoro-4-methylphenyl)" implies the nitrogen is attached directly to the phenyl ring (an acetanilide). Formula: C

H

ClFNO. Exact Mass: ~201.62. [M+H]+ = 202. (If it were N-benzyl, mass would be ~216. Based on standard nomenclature, we assume Acetanilide structure).
4.3. Step-by-Step Validation Workflow (ICH Q2)

Step 1: Specificity & Stress Testing

  • Protocol: Inject the analyte (Amide), the precursor (3-fluoro-4-methylaniline), and the solvent blank.

  • Acceptance Criteria: No interference at the retention time of the Amide in the blank. Resolution (

    
    ) between Amide and Aniline > 2.0.
    
  • Why? The aniline is the most likely synthesis impurity.

Step 2: Linearity & Range

  • Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit .

    • Example: If Limit = 10 ppm, range = 1 ppm to 15 ppm.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99.

Step 3: Accuracy (Recovery)

  • Protocol: Spike the API (Drug Substance) with the impurity at three levels (LOQ, 100%, 120%).

  • Calculation:

    
    
    
  • Acceptance Criteria: 80% – 120% recovery (standard for trace analysis).

Step 4: Precision (Repeatability)

  • Protocol: 6 injections at the specification limit.

  • Acceptance Criteria: RSD

    
     10% (for trace levels).
    
Visualizing the Validation Logic

The following diagram details the self-validating feedback loop required for a robust method.

ValidationWorkflow Input Method Development Specificity Specificity Check (Blank/Placebo) Input->Specificity LOD_LOQ Determine S/N (LOQ = 10:1) Specificity->LOD_LOQ Pass Fail Redesign Mobile Phase Specificity->Fail Interference Linearity Linearity (R² > 0.99) LOD_LOQ->Linearity Accuracy Spike Recovery (80-120%) Linearity->Accuracy Accuracy->Fail Matrix Effect Final Validated Method Accuracy->Final Pass Fail->Input

Figure 2: Validation workflow ensuring ICH Q2 compliance for trace impurity analysis.

Troubleshooting & Expert Insights

Issue: In-Source Fragmentation

  • Symptom: Low intensity of the parent ion [M+H]+.

  • Cause: The C-Cl bond is weak. High desolvation temperatures can cause premature loss of HCl.

  • Solution: Lower the desolvation temperature (e.g., from 500°C to 350°C) and declustering potential.

Issue: Carryover

  • Symptom: Peaks appearing in blank injections.

  • Cause: The lipophilic phenyl-methyl group sticks to the injector needle or rotor seal.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .

Issue: Stability

  • Insight: 2-chloroacetamides are susceptible to hydrolysis in basic conditions.

  • Rule: Keep autosampler temperature at 5°C and ensure sample diluents are neutral or slightly acidic (pH 3-5).

References
  • ChemBK . (n.d.). Acetamide, 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]-. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information . (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide - PubChem Compound Summary. PubChem.[4] Retrieved January 31, 2026, from [Link]

  • European Medicines Agency (EMA) . (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved January 31, 2026, from [Link]

  • International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 31, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, a halogenated acetamide, requires meticulous handling to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating, ensuring a robust safety net for all laboratory personnel.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.[6]

Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] The fume hood provides a physical barrier and actively removes airborne contaminants, significantly reducing the risk of inhalation. Ensure that the fume hood has been recently certified and is functioning correctly. An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. The rationale for each piece of equipment is grounded in the potential hazards posed by this class of compounds.

PPE Component Specification Rationale for Use
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield is also recommended.[7][9]Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1][2][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[11] Gloves must be inspected before each use.[7][9]Prevents skin contact, which can cause irritation and potential sensitization.[2][3][5]
Body Protection A lab coat, preferably a chemically resistant one. Long-sleeved clothing is essential.[7]Protects the skin from accidental spills and contamination.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of dust or aerosol generation.[6]Protects against the inhalation of airborne particles, which can cause respiratory tract irritation.[4][12]

III. Procedural Guide: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

A. Donning Procedure
  • Lab Coat and Clothing: Ensure you are wearing long pants and closed-toe shoes. Put on your lab coat and fasten it completely.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your chemical splash goggles. If using a face shield, place it over the goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[7]

B. Doffing Procedure
  • Gloves: Remove gloves using a proper technique to avoid touching the outer surface with your bare hands.[9] Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and place it in the designated receptacle for contaminated laundry or disposal.

  • Eye and Face Protection: Remove your goggles and face shield.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9][13]

IV. Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the handling and disposal of the chemical and any contaminated materials.

A. Handling Protocol
  • Preparation: Before starting work, ensure all necessary equipment and reagents are within the fume hood to minimize reaching in and out.

  • Weighing: If weighing the solid compound, do so in the fume hood or a ventilated balance enclosure to prevent the dispersal of dust.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use appropriate spill cleanup materials, wearing your full PPE. The spilled material should be collected and placed in a sealed container for disposal as hazardous waste.[6]

  • General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[13][14]

B. Disposal Protocol
  • Chemical Waste: All waste containing 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide must be disposed of as hazardous waste.[2] It is crucial to separate halogenated waste streams from non-halogenated ones to facilitate proper disposal.[15]

  • Contaminated PPE: Disposable gloves and other contaminated disposable items must be placed in a designated hazardous waste container.[9]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[16]

V. Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep Conduct Risk Assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep->eng_controls ppe_select Select Appropriate PPE eng_controls->ppe_select don_ppe Don PPE (Correct Sequence) handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem spill Spill Occurs? handle_chem->spill doff_ppe Doff PPE (Correct Sequence) spill->handle_chem No spill_proc Follow Spill Protocol spill->spill_proc Yes waste_dispose Dispose of Chemical & Contaminated Materials (Hazardous Waste) doff_ppe->waste_dispose hand_wash Wash Hands Thoroughly waste_dispose->hand_wash

Caption: Workflow for Safe Handling of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

VI. Conclusion: A Culture of Safety

The safe handling of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the rationale behind each procedural step and consistently applying these principles, we can advance our research goals while ensuring the well-being of all laboratory personnel. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current safety data for related compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
  • Echemi. (n.d.). 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide Safety Data Sheets.
  • Chemsrc. (2025, August 21). 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5.
  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECP Labchem. (n.d.). Safety Data Sheet - Auckland.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET.
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology. (n.d.). Fluoroacetamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Fisher Scientific. (2013, April 5). Acetamide.
  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
  • McMaster University. (n.d.). Engineering Physics / CEDT Health and Safety Resources Site - Laboratory Safety Handbook Version 2.0.
  • Unknown. (n.d.).
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Cayman Chemical. (2025, November 18). Safety Data Sheet.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
  • Unknown. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.